Methyl 5-(2-aminophenyl)furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(2-aminophenyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWZTMZWNJSVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409339 | |
| Record name | methyl 5-(2-aminophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54023-14-2 | |
| Record name | methyl 5-(2-aminophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54023-14-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aminophenylfuran Scaffold
Methyl 5-(2-aminophenyl)furan-2-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The molecule integrates a furan-2-carboxylate core, a known pharmacophore present in various bioactive compounds, with a 2-aminophenyl substituent. This unique combination of structural motifs imparts the potential for a diverse range of biological activities and applications in the development of novel therapeutic agents and functional materials. The strategic placement of the amino group ortho to the furan ring offers a valuable handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of this target molecule, with a primary focus on the widely applicable palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Retrosynthetic Analysis: Devising a Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, points towards the disconnection of the carbon-carbon bond between the furan ring and the phenyl ring. This disconnection suggests a cross-coupling reaction as the key synthetic step. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.
This leads to two readily accessible starting materials: a 5-halofuran-2-carboxylate derivative and a 2-aminophenylboronic acid. This approach is advantageous as it allows for the late-stage introduction of the aminophenyl moiety, providing flexibility in the synthesis of analogues.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Precursors: Building the Foundation
A successful synthesis hinges on the efficient preparation of the starting materials. The following sections detail the established procedures for obtaining Methyl 5-bromofuran-2-carboxylate and 2-Aminophenylboronic acid.
Synthesis of Methyl 5-bromofuran-2-carboxylate
Methyl 5-bromofuran-2-carboxylate serves as the electrophilic partner in the Suzuki-Miyaura coupling. It can be synthesized from commercially available 5-bromo-2-furoic acid via esterification. A common and effective method involves the use of thionyl chloride (SOCl₂) in methanol.
Experimental Protocol:
-
To a solution of 5-bromo-2-furoic acid (1 equivalent) in methanol (approximately 5-10 mL per gram of acid), add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield Methyl 5-bromofuran-2-carboxylate as a solid.[1]
Alternatively, direct bromination of methyl 2-furoate can be employed.
Experimental Protocol:
-
To a solution of methyl 2-furoate (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid), add bromine (1.1 equivalents) dropwise at a controlled temperature (typically 0-10 °C).
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by distillation or column chromatography.
Synthesis of 2-Aminophenylboronic acid
2-Aminophenylboronic acid is the nucleophilic partner in the cross-coupling reaction. A common route to its synthesis involves the reduction of the corresponding nitro compound, 2-nitrophenylboronic acid, which is commercially available. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Dissolve 2-nitrophenylboronic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-aminophenylboronic acid. The product can often be used without further purification, but recrystallization can be performed if necessary.
The Core Transformation: Suzuki-Miyaura Cross-Coupling
The cornerstone of this synthetic pathway is the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 5-bromofuran-2-carboxylate with 2-aminophenylboronic acid. The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. The presence of the free amino group in 2-aminophenylboronic acid can sometimes lead to side reactions or catalyst inhibition. While protection of the amino group is an option, recent advances in catalyst systems often allow for successful coupling without this extra step.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General Procedure):
-
In a flame-dried Schlenk flask, combine Methyl 5-bromofuran-2-carboxylate (1 equivalent), 2-aminophenylboronic acid (1.2-1.5 equivalents), and a suitable base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).
-
Add a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene.
-
Heat the reaction mixture with stirring to a temperature between 80-110 °C. The optimal temperature will depend on the specific catalyst and substrates used.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For challenging couplings, such as those involving heteroaryl halides or substrates with potentially coordinating groups like the amino group, ligands like triphenylphosphine (in Pd(PPh₃)₄) or dppf provide the necessary stability and reactivity to the palladium center, facilitating the catalytic cycle.
-
Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid by forming a more nucleophilic boronate species. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used due to their effectiveness and compatibility with a wide range of functional groups.
-
Solvent: A mixture of an organic solvent and water is often employed. The organic solvent (e.g., dioxane, toluene) solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvent is important to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
Quantitative Data Summary:
| Starting Material (Furan) | Starting Material (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 0.4 | ~96 | [2] |
| 4-bromoacetophenone | 4-aminophenylboronic acid HCl | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | Varies | [3] |
| Heteroaryl bromides | Heteroarylboronic acids | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 12 | 70-90 | General Protocol |
Note: The yields and reaction conditions are illustrative and may vary depending on the specific substrates and experimental setup.
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is the recommended primary route, other classical furan synthesis methods could potentially be adapted. These are presented here as conceptual alternatives.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. To synthesize the target molecule via this route, one would require a 1,4-dicarbonyl precursor bearing the 2-aminophenyl and the carboxylate functionalities at the appropriate positions. The synthesis of such a precursor could be complex, making this a less direct approach compared to the cross-coupling strategy.
Caption: General scheme of the Paal-Knorr furan synthesis.
Fiesselmann Furan Synthesis
The Fiesselmann synthesis provides access to substituted furans from the reaction of a β-keto ester with an α-halo ketone. Adapting this method would necessitate the synthesis of a β-keto ester or an α-halo ketone incorporating the 2-aminophenyl group. Similar to the Paal-Knorr synthesis, the preparation of the required starting materials could be multi-step and potentially low-yielding.
Conclusion
The synthesis of this compound is most efficiently and strategically accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high convergence, modularity, and is supported by a wealth of literature on similar transformations. The key steps involve the preparation of the requisite starting materials, Methyl 5-bromofuran-2-carboxylate and 2-aminophenylboronic acid, followed by their coupling under optimized conditions. This guide provides a robust framework for researchers to successfully synthesize this valuable compound and its analogues, paving the way for further exploration of their potential applications in drug discovery and materials science.
References
-
Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226. Available at: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available at: [Link]
-
ResearchGate. Paal‐Knorr synthetic methods for substituted furans using either protonic acid or Lewis acid as the catalyst/reagent. Available at: [Link]
-
YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available at: [Link]
-
ResearchGate. Fiesselmann-type synthesis of... Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(7), 2535-2562. Available at: [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
Sources
Spectroscopic and Synthetic Profile of Methyl 5-(2-aminophenyl)furan-2-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics and a plausible synthetic pathway for Methyl 5-(2-aminophenyl)furan-2-carboxylate. This molecule, featuring a key 2-aminophenyl substituent on a furan-2-carboxylate core, is of significant interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document leverages predictive models, analysis of structurally analogous compounds, and established chemical principles to offer a robust, theoretical characterization. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, identification, and application of novel furan derivatives.
Introduction: Chemical and Pharmaceutical Context
Furan-containing compounds are ubiquitous in nature and form the structural backbone of numerous pharmaceuticals and biologically active molecules. The furan ring, a five-membered aromatic heterocycle, is a versatile scaffold in drug design, valued for its ability to engage in various biological interactions. The introduction of an aminophenyl group at the 5-position of a furan-2-carboxylate ester, as in this compound, creates a molecule with a rich electronic profile and multiple points for further chemical modification. Such structures are precursors to more complex heterocyclic systems and are investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[1][2][3] A thorough understanding of the spectroscopic signature of this core molecule is paramount for its unambiguous identification and for quality control during synthesis and downstream applications.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the furan and benzene rings. For comparative purposes, we can reference the reported data for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, which provides a reasonable proxy for the furan ring system's signals, with expected adjustments for the electronic differences between the substituents.[1]
2.1.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and phenyl rings, as well as a singlet for the methyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~3.80 | Singlet | 3H | -OCH₃ | Typical range for methyl ester protons. |
| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ | Chemical shift and broadness are dependent on solvent and concentration; protons are exchangeable with D₂O. |
| ~6.8-7.5 | Multiplet | 4H | Phenyl H | The ortho, meta, and para protons of the 2-aminophenyl group will exhibit complex splitting patterns (likely a combination of doublets and triplets). |
| ~6.9-7.2 | Doublet | 1H | Furan H (position 3) | The proton at C3 of the furan ring will be a doublet due to coupling with the proton at C4. |
| ~7.2-7.4 | Doublet | 1H | Furan H (position 4) | The proton at C4 of the furan ring will be a doublet due to coupling with the proton at C3. |
2.1.2. Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
| ~110-120 | Furan C3 & Phenyl C3', C5' | Aromatic carbons influenced by adjacent heteroatoms and amino group. |
| ~120-130 | Furan C4 & Phenyl C4', C6' | Aromatic carbons in the phenyl ring. |
| ~130-140 | Phenyl C1' | Quaternary carbon of the phenyl ring attached to the furan. |
| ~140-150 | Furan C2 & Furan C5 | Carbons of the furan ring attached to the ester and phenyl groups. |
| ~145-155 | Phenyl C2' | Carbon bearing the amino group, shifted downfield by the nitrogen. |
| ~160 | C=O | Carbonyl carbon of the ester group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (Molecular Formula: C₁₂H₁₁NO₃), the predicted monoisotopic mass is 217.0739 g/mol .[4] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Table of Predicted m/z Adducts: [4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 218.0812 |
| [M+Na]⁺ | 240.0631 |
| [M+K]⁺ | 256.0370 |
| [M-H]⁻ | 216.0666 |
M represents the parent molecule.
Fragmentation Pattern Rationale: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 217 would be expected. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 186, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z 158. Other fragmentations could involve cleavage of the bond between the furan and phenyl rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-N bonds, as well as aromatic C-H and C=C vibrations.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2850-2960 | C-H stretch | Methyl C-H (-OCH₃) |
| ~1720 | C=O stretch | Ester Carbonyl |
| 1500-1600 | C=C stretch | Aromatic Rings |
| 1200-1300 | C-O stretch | Ester C-O |
| 1100-1200 | C-N stretch | Aryl Amine C-N |
Proposed Synthesis and Purification
A plausible and efficient synthetic route to this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.
Synthetic Workflow
The proposed synthesis involves the coupling of methyl 5-bromofuran-2-carboxylate with 2-aminophenylboronic acid.
Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
2-Aminophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 5-bromofuran-2-carboxylate (1.0 eq), 2-aminophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and solvents.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Palladium Catalyst: Palladium catalysts are toxic and should be handled with care.
-
Boronic Acids: Boronic acids can be irritants. Avoid inhalation and contact with skin.
-
Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.
Conclusion
This technical guide provides a detailed, albeit theoretical, spectroscopic and synthetic profile of this compound. The predicted NMR, MS, and IR data offer a valuable reference for the identification and characterization of this compound. The proposed Suzuki coupling synthesis provides a reliable and scalable method for its preparation. It is the author's hope that this guide will facilitate further research and development of novel furan-based compounds for a variety of scientific applications.
References
-
Di Micco, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1365. Available at: [Link]
-
Thirumal, Y., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(4). Available at: [Link]
-
ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
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A Comprehensive Technical Guide to Methyl 5-(2-aminophenyl)furan-2-carboxylate: Synthesis, Characterization, and Potential Applications
Abstract
Methyl 5-(2-aminophenyl)furan-2-carboxylate is a heterocyclic compound featuring a furan core substituted with an aminophenyl and a methyl carboxylate group. This guide provides an in-depth exploration of its molecular structure, plausible synthetic pathways, and predicted physicochemical and spectroscopic properties. Drawing upon established principles of organic chemistry and spectral analysis of analogous structures, we delineate a robust framework for the synthesis and characterization of this molecule. Furthermore, we discuss its potential applications in medicinal chemistry and materials science, positioning it as a valuable scaffold for future research and development.
Introduction: The Significance of the Furan Scaffold
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its unique electronic and structural characteristics make it a valuable pharmacophore in drug discovery. The furan moiety can serve as a bioisosteric replacement for a phenyl group, offering a modified balance of hydrophilicity and lipophilicity that can be advantageous for optimizing the pharmacokinetic profiles of drug candidates.[3] Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The incorporation of the furan nucleus is a well-established strategy in the design of novel therapeutic agents.[4]
The subject of this guide, this compound, integrates three key functional components: the furan ring, an ortho-substituted aminophenyl group, and a methyl ester. This combination of an electron-donating amino group and an electron-withdrawing ester group on a conjugated system suggests intriguing electronic properties and a rich potential for chemical modification and biological activity.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central furan ring with substituents at the 2 and 5 positions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H11NO3 | [5] |
| Molecular Weight | 217.22 g/mol | [6] |
| Monoisotopic Mass | 217.0739 Da | [5] |
| XlogP (predicted) | 2.2 | [5] |
| Hydrogen Bond Donor Count | 1 (from the amine) | [6] |
| Hydrogen Bond Acceptor Count | 3 (from the ester and furan oxygen) | [6] |
| Rotatable Bond Count | 3 | [6] |
Note: These properties are computationally predicted and serve as a guideline for experimental design.
The presence of both a hydrogen bond donor (the primary amine) and multiple hydrogen bond acceptors makes this molecule capable of engaging in various intermolecular interactions, which is a critical consideration in drug-receptor binding.
Strategic Synthesis of 2,5-Disubstituted Furans
A logical retrosynthetic analysis suggests disconnecting the bond between the furan ring and the aminophenyl group. This leads to two key precursors: a furan derivative functionalized at the 5-position for coupling (e.g., a boronic acid or ester) and a suitably protected 2-haloaniline.
Proposed Synthetic Workflow
Caption: Proposed Suzuki coupling workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
-
Protection of 2-Bromoaniline: To a solution of 2-bromoaniline in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Borylation of Methyl 5-bromofuran-2-carboxylate: In a reaction vessel, combine methyl 5-bromofuran-2-carboxylate, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane). Heat the mixture under an inert atmosphere until the starting material is consumed.
-
Suzuki Coupling: Combine the protected 2-bromoaniline and the borylated furan ester in a reaction flask with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol). Heat the reaction mixture under reflux until TLC indicates the formation of the desired product.
-
Deprotection: Dissolve the purified coupled product in a solvent such as dichloromethane and add an acid (e.g., trifluoroacetic acid). Stir at room temperature until the protecting group is cleaved.
-
Purification: The final product can be purified using column chromatography on silica gel.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and furan rings. The furan protons should appear as doublets. The protons on the aminophenyl ring will exhibit splitting patterns characteristic of an ortho-substituted benzene ring. The amino group protons will likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of both rings, and the methyl carbon of the ester. For comparison, the ¹³C-NMR of a similar compound, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, shows the ester carbonyl carbon at approximately 158.72 ppm and the methyl carbon at 52.23 ppm.[10]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The predicted exact mass is 217.07389321 Da.[6] The fragmentation pattern can also provide valuable structural information. Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, are available and can be used to confirm the identity of the compound.[5][11]
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1720-1740 cm⁻¹), and C-O stretching bands.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in this compound suggest a range of potential applications, particularly in the field of medicinal chemistry.
Medicinal Chemistry
Furan derivatives are known to possess a wide array of pharmacological activities.[2][4] The aminophenylfuran scaffold can be considered a privileged structure in drug design.
-
Anticancer Activity: Many furan-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[12][13] The presence of the amino group provides a handle for further derivatization to potentially enhance activity and selectivity.
-
Antimicrobial Agents: The furan ring is a key component in several antimicrobial drugs.[3] Novel furan derivatives are continuously being explored for their potential to combat drug-resistant bacteria and fungi.
-
Enzyme Inhibition: The 2,5-disubstituted furan scaffold has been utilized to develop inhibitors for various enzymes, including P-glycoprotein, which is involved in multidrug resistance in cancer.[14]
Caption: The relationship between the core scaffold and its potential applications.
Materials Science
The conjugated system of the aminophenylfuran core suggests potential applications in materials science.
-
Dyes and Pigments: Furan derivatives with amino groups can serve as intermediates for dyes and pigments.[4] The specific substitution pattern in this compound could lead to interesting photophysical properties.
-
Organic Electronics: The electronic properties of this molecule could be exploited in the development of organic semiconductors or other electronic materials.
Conclusion and Future Directions
This compound represents a molecule of significant interest with a rich potential for exploration in both medicinal chemistry and materials science. While direct experimental data on this specific compound is limited, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures.
Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental validation of its predicted spectroscopic and physicochemical properties. Subsequently, screening for various biological activities, including anticancer and antimicrobial properties, would be a logical next step. The versatile functional groups of this molecule also open up avenues for the creation of a library of derivatives, which could lead to the discovery of novel compounds with enhanced potency and selectivity for various therapeutic targets.
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A Comprehensive Technical Guide to Methyl 5-(2-aminophenyl)furan-2-carboxylate
This guide provides an in-depth analysis of Methyl 5-(2-aminophenyl)furan-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore its chemical identity, structural characteristics, plausible synthetic routes, and potential applications, grounded in established chemical principles and supported by relevant safety data. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this specific furan derivative.
Core Identity and Chemical Properties
This compound is an organic compound featuring a central furan ring substituted with a methyl carboxylate group and an aminophenyl group. The precise arrangement of these functional groups is critical to its chemical behavior and potential utility.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number. Based on available chemical databases, the CAS number for this compound is 54023-14-2 [1]. It is crucial to distinguish this ortho-substituted amine from its isomers, such as Methyl 5-(3-aminophenyl)furan-2-carboxylate (CAS: 54023-06-2) and Methyl 5-(4-aminophenyl)furan-2-carboxylate (CAS: 52939-06-7), as the position of the amino group significantly influences the molecule's electronic properties and reactivity[2][3][4].
Structural and Physicochemical Data
A summary of the key computed and experimental properties is presented below. These parameters are fundamental for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 54023-14-2 | ChemicalBook[1] |
| Molecular Formula | C₁₂H₁₁NO₃ | PubChem[5] |
| Molecular Weight | 217.22 g/mol | PubChem[6] |
| Monoisotopic Mass | 217.0739 Da | PubChemLite[5] |
| IUPAC Name | This compound | PubChemLite[5] |
| SMILES | COC(=O)C1=CC=C(O1)C2=CC=CC=C2N | PubChemLite[5] |
| InChI Key | VFWZTMZWNJSVMH-UHFFFAOYSA-N | PubChemLite[5] |
| Predicted XlogP | 2.2 | PubChemLite[5] |
| Hydrogen Bond Donors | 1 (from the amine group) | Computed |
| Hydrogen Bond Acceptors | 4 (from ester oxygen and furan oxygen) | Computed |
Molecular Structure Visualization
The two-dimensional structure of this compound illustrates the spatial relationship between the furan core and its substituents.
Caption: 2D structure of this compound.
Synthesis Methodology: A Plausible Approach
While specific synthesis protocols for this compound are not detailed in the provided search results, a viable synthetic strategy can be inferred from established organic chemistry reactions and procedures for analogous compounds. A modified Meerwein arylation, as described for the synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, presents a logical and effective pathway[7].
This approach involves the diazotization of an aniline derivative followed by a copper-catalyzed reaction with a furan substrate. The final step would involve the reduction of a nitro group to the target amine.
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process:
-
Diazotization: 2-Nitroaniline is treated with a source of nitrous acid (e.g., NaNO₂ in strong acid) at low temperatures (0-5 °C) to form a stable diazonium salt. This intermediate is highly reactive and is typically used immediately.
-
Meerwein Arylation: The diazonium salt is then added to a solution containing methyl furan-2-carboxylate and a copper(II) catalyst, such as CuCl₂. This reaction couples the aryl group to the furan ring, yielding Methyl 5-(2-nitrophenyl)furan-2-carboxylate.
-
Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. This can be achieved using various standard reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂ over Pd/C).
Caption: Proposed synthetic workflow for the target compound.
Research Context and Potential Applications
The furan scaffold is a prominent structural motif in many bioactive natural products and synthetic compounds. Research into substituted furans has revealed a wide range of biological activities, making them attractive targets for drug discovery.[8][9]
Antimicrobial and Anticancer Potential
Derivatives of 5-phenyl-furan-2-carboxylic acid have been identified as a promising class of antimycobacterial agents that target iron acquisition in Mycobacterium tuberculosis[7]. Iron homeostasis is a critical virulence factor for the pathogen, and its disruption represents a novel therapeutic strategy[7].
Furthermore, studies on related furan derivatives, such as those derived from methyl-5-(hydroxymethyl)-2-furan carboxylate, have demonstrated cytotoxic activity against various cancer cell lines, including HeLa and HepG2[8][9][10]. The amine derivatives, in particular, have shown potent biological activity[8][9]. This suggests that this compound could be a valuable intermediate or a candidate for screening in anticancer and antimicrobial assays. The presence of the primary amine provides a reactive handle for further chemical modification to optimize activity and pharmacokinetic properties.
Safety, Handling, and Storage
As no specific safety data sheet (SDS) for this compound was found, a conservative approach to handling is required, based on data for structurally similar compounds. Furan derivatives and aromatic amines can present various hazards.
Hazard Identification and Precautionary Measures
Based on SDS information for analogous compounds, the following hazards should be anticipated[11][12][13]:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[11][12][13]
-
Respiratory Irritation (H335): May cause respiratory irritation.[13]
-
Acute Oral Toxicity (H302): May be harmful if swallowed.[13]
Precautionary Protocol:
| Precaution Type | Recommended Action | Citation |
| Prevention | Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area. | [11][12][13] |
| Response (First Aid) | If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. If swallowed: Rinse mouth and seek medical attention. | [11][12][13][14] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from oxidizing agents. | [11][12][14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [12] |
This information should be used as a guideline. A substance-specific risk assessment should always be conducted before handling this chemical.
Conclusion
This compound is a compound with significant potential, primarily as a building block in the synthesis of novel therapeutic agents. Its structural similarity to molecules with known antimycobacterial and anticancer activities makes it a compelling target for further investigation. The synthetic pathway outlined provides a reliable basis for its preparation, enabling broader access for the research community. Adherence to stringent safety protocols is essential when handling this and related chemical entities.
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Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
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ResearchGate. (2022). Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 5-(2-aminophenyl)furan-2-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Furan Scaffold in Medicinal Chemistry
The furan ring system is a cornerstone in the architecture of many biologically active molecules and natural products.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as benzene, make it a privileged scaffold in drug discovery.[1] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] The versatility of the furan core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, promising derivative: Methyl 5-(2-aminophenyl)furan-2-carboxylate, a molecule with significant potential for further investigation in medicinal chemistry and materials science.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several modern organic chemistry methodologies. Two of the most viable and strategic routes are the Meerwein arylation and the Suzuki cross-coupling reaction.
Method 1: Meerwein Arylation and Subsequent Reduction
The Meerwein arylation offers a classical yet effective method for the formation of the aryl-furan bond.[4] This approach involves the reaction of an aryl diazonium salt with an electron-rich alkene, in this case, the furan ring of methyl 2-furoate. A plausible synthetic pathway is outlined below:
Step 1: Diazotization of 2-Nitroaniline
2-Nitroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Step 2: Meerwein Arylation of Methyl 2-Furoate
The freshly prepared diazonium salt is then added to a solution of methyl 2-furoate in the presence of a copper(II) salt catalyst. The reaction proceeds via a radical mechanism to yield Methyl 5-(2-nitrophenyl)furan-2-carboxylate.
Step 3: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to an amine. This can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon, to afford the target molecule, this compound.
Experimental Protocol: Meerwein Arylation Approach (Proposed)
Materials:
-
2-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Methyl 2-furoate
-
Copper(II) Chloride (CuCl₂)
-
Acetone
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: Dissolve 2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Meerwein Arylation: In a separate flask, dissolve methyl 2-furoate (1.2 eq) and CuCl₂ (0.1 eq) in acetone. To this solution, add the freshly prepared diazonium salt solution dropwise at room temperature. Stir the reaction mixture for 12-24 hours.
-
Work-up and Isolation of the Nitro Intermediate: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain Methyl 5-(2-nitrophenyl)furan-2-carboxylate.
-
Reduction: Dissolve the isolated nitro compound in ethanol and add a solution of SnCl₂·2H₂O (3.0 eq) in concentrated HCl. Heat the mixture to reflux for 2-4 hours.
-
Final Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the final product by column chromatography to yield this compound.
Method 2: Palladium-Catalyzed Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it represents a modern alternative for the synthesis of 5-arylfurans.[5]
Step 1: Synthesis of Methyl 5-bromofuran-2-carboxylate
This starting material can be prepared from commercially available 5-bromofuroic acid via esterification with methanol in the presence of an acid catalyst.
Step 2: Suzuki Coupling
Methyl 5-bromofuran-2-carboxylate is then coupled with 2-aminophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).
Experimental Protocol: Suzuki Coupling Approach (Proposed)
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
2-Aminophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), 2-aminophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Solvent Addition and Reflux: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Heat the reaction mixture to reflux and stir for 12-24 hours under an inert atmosphere.
-
Work-up and Purification: Cool the reaction to room temperature and add water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
Diagrammatic Representation of Synthetic Pathways
Caption: Proposed synthetic routes to this compound.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | PubChem[6] |
| Molecular Weight | 217.22 g/mol | PubChem[6] |
| XLogP3 | 2.2 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |
| Rotatable Bond Count | 3 | PubChem[6] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the furan and phenyl rings. The furan protons will likely appear as doublets in the downfield region. The protons of the aminophenyl group will exhibit complex splitting patterns. The methyl ester protons will be a singlet at approximately 3.8-3.9 ppm, and the amine protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbons. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the range of 110-160 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1720 cm⁻¹), and C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 217.07).
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound suggest several potential areas of application, particularly in medicinal chemistry.
Anticancer and Antimicrobial Potential
Furan-2-carboxylate derivatives are known to possess significant biological activities.[7][8] The presence of the aminophenyl moiety can further enhance these properties. The amino group can act as a hydrogen bond donor, potentially improving binding to biological targets. Furthermore, the aniline substructure is a common feature in many anticancer and antimicrobial agents.[9] It is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. For instance, derivatives of furan-2-carboxamide have shown potent antiproliferative activity against various cancer cell lines.[7]
Enzyme Inhibition
The furan ring and the aminophenyl group can participate in various non-covalent interactions with enzyme active sites, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. This makes the molecule a candidate for screening against a range of enzymatic targets. For example, some furan derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.
Materials Science
The aromatic and polar nature of the molecule suggests potential applications in materials science, for instance, as a building block for novel polymers or as a component in organic electronic materials.
Diagrammatic Representation of Potential Applications
Caption: Potential application areas for this compound.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its furan scaffold and aminophenyl substituent, both of which are prevalent in medicinally active compounds. While detailed experimental data on this specific molecule is limited, established synthetic methodologies such as the Meerwein arylation and Suzuki coupling provide clear pathways for its preparation. The predicted physicochemical and spectroscopic properties offer a solid foundation for its characterization. The potential applications in drug discovery, particularly in the development of anticancer and antimicrobial agents, warrant further investigation. Future research should focus on the successful synthesis and full spectroscopic characterization of this compound, followed by a comprehensive evaluation of its biological activities to unlock its full therapeutic potential.
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Mechanism of Meerwein arylation of furan derivatives. (n.d.). Scilit. Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate
Introduction: The Significance of Methyl 5-(2-aminophenyl)furan-2-carboxylate
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a substituted aminophenyl group attached to a furan-2-carboxylate core, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional organic materials. The strategic selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis of this target molecule. This guide provides a detailed exploration of the primary synthetic routes, focusing on the rationale behind the choice of starting materials and the underlying chemical principles.
Core Synthetic Strategies and Starting Material Selection
The synthesis of this compound can be approached through several strategic disconnections. Two of the most logical and experimentally validated approaches are:
-
Palladium-Catalyzed Cross-Coupling Reactions: This modern and versatile approach involves the formation of the C-C bond between the furan and phenyl rings as the key step.
-
Classical Diazotization and Coupling followed by Reduction: A more traditional route that leverages well-established diazonium chemistry to construct the aryl-furan bond.
This guide will delve into the specifics of each strategy, outlining the required starting materials and the rationale for their selection.
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful and widely adopted method for the formation of C-C bonds between aromatic and heteroaromatic rings.[1] This approach offers high functional group tolerance and often proceeds with high yields and selectivity.[2]
Conceptual Framework
The core principle of this strategy is the palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. For the synthesis of our target molecule, two primary variations of this approach are considered:
-
Route A: Coupling of a furan boronic acid derivative with a substituted aniline derivative.
-
Route B: Coupling of a phenylboronic acid derivative with a substituted furan.
Visualizing the Palladium-Catalyzed Workflow
Caption: Palladium-Catalyzed Suzuki Coupling Routes.
Detailed Analysis of Starting Materials for Strategy 1
| Starting Material | Role | Rationale for Selection |
| Methyl 5-bromofuran-2-carboxylate | Furan building block with a leaving group | Commercially available or readily synthesized from methyl 2-furoate. The bromide is a good leaving group for palladium-catalyzed cross-coupling reactions. The ester group is generally stable under these conditions. |
| 2-Aminophenylboronic acid | Phenyl building block with a boronic acid group | A common reagent in Suzuki couplings. The amino group can sometimes interfere with the catalytic cycle, so careful selection of the catalyst, ligand, and base is crucial. Alternatively, a protected amine or a nitro group (which is later reduced) can be used. |
| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | Furan building block with a boronic ester group | Can be synthesized from methyl 5-bromofuran-2-carboxylate via a Miyaura borylation reaction. Boronic esters often offer improved stability and solubility compared to boronic acids. |
| 2-Bromoaniline or 2-Iodoaniline | Phenyl building block with a leaving group | Readily available starting materials. The iodide is generally more reactive than the bromide in oxidative addition to the palladium catalyst. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) | Catalyst | The choice of catalyst and ligand is critical for the efficiency of the cross-coupling reaction. For example, tetrakis(triphenylphosphine)palladium(0) is a common choice for Suzuki couplings.[3] The specific complex will depend on the reactivity of the coupling partners. |
| Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) | Activator | The base is required to activate the boronic acid or ester for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield. |
Experimental Protocol: Suzuki-Miyaura Coupling (Route B)
-
To a reaction vessel, add methyl 5-bromofuran-2-carboxylate (1.0 eq.), 2-aminophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) is added under a stream of inert gas.
-
The reaction mixture is heated to a temperature between 80-100 °C and stirred until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Strategy 2: Diazotization-Coupling and Subsequent Reduction
This classical approach involves the formation of a diazonium salt from an aniline derivative, which then undergoes a coupling reaction with the furan ring. The final step is the reduction of a nitro group to the desired amine. A similar procedure has been described for the synthesis of a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.[4]
Conceptual Framework
This multi-step synthesis can be broken down as follows:
-
Diazotization: Conversion of an amino group on the phenyl ring (in the presence of a nitro group) into a diazonium salt using a nitrite source under acidic conditions.
-
Gomberg-Bachmann or Meerwein Arylation: The diazonium salt reacts with the furan ring to form the C-C bond.
-
Reduction: The nitro group is reduced to an amine to yield the final product.
Visualizing the Diazotization-Reduction Workflow
Caption: Diazotization-Coupling and Reduction Pathway.
Detailed Analysis of Starting Materials for Strategy 2
| Starting Material | Role | Rationale for Selection |
| 2-Nitroaniline | Phenyl building block | A readily available and inexpensive starting material. The amino group is used for the diazotization, and the nitro group serves as a precursor to the final amino group. |
| **Sodium Nitrite (NaNO₂) ** | Diazotizing agent | The standard reagent for converting primary aromatic amines to diazonium salts in the presence of a strong acid. |
| Hydrochloric Acid (HCl) | Acid catalyst | Provides the acidic medium necessary for the formation of nitrous acid from sodium nitrite and stabilizes the resulting diazonium salt. |
| Methyl 2-furoate | Furan building block | An electron-rich heterocycle that can undergo electrophilic attack by the diazonium salt. It is a commercially available starting material.[5] |
| Reducing Agent (e.g., SnCl₂, H₂/Pd-C, Fe/HCl) | Reductant for the nitro group | Several reagents can effectively reduce an aromatic nitro group to an amine. Tin(II) chloride is a common laboratory-scale reagent for this transformation. Catalytic hydrogenation offers a cleaner workup but may require specialized equipment. |
Experimental Protocol: Diazotization, Coupling, and Reduction
Step 1 & 2: Diazotization and Coupling
-
2-Nitroaniline (1.0 eq.) is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.0 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, methyl 2-furoate (1.0 eq.) is dissolved in a suitable solvent (e.g., acetone or water).
-
The cold diazonium salt solution is added portion-wise to the solution of methyl 2-furoate. The reaction may require a catalyst such as copper(II) chloride.[4]
-
The reaction is allowed to warm to room temperature and stirred for several hours until the reaction is complete.
-
The product, methyl 5-(2-nitrophenyl)furan-2-carboxylate, is isolated by filtration or extraction and purified if necessary.
Step 3: Reduction
-
The methyl 5-(2-nitrophenyl)furan-2-carboxylate from the previous step is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A reducing agent, such as tin(II) chloride dihydrate (3-5 eq.) in concentrated HCl, is added.
-
The mixture is heated to reflux and stirred until the reduction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction is carefully neutralized with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the final product, this compound.
Conclusion: A Comparative Overview and Future Directions
Both the palladium-catalyzed cross-coupling and the diazotization-reduction strategies offer viable pathways to this compound, each with its own set of advantages and considerations.
-
Palladium-catalyzed methods are generally more versatile and often provide higher yields with fewer steps. However, the cost of palladium catalysts and the need for specialized ligands can be a drawback for large-scale synthesis.
-
The diazotization-reduction pathway utilizes inexpensive and readily available starting materials, making it a potentially more cost-effective option. However, this route involves multiple steps and the handling of potentially unstable diazonium intermediates.
The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific equipment and expertise available in the laboratory. Further research into greener and more atom-economical synthetic methods, such as C-H activation, may provide even more efficient routes to this valuable compound in the future.[6]
References
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- Synthesis of 2-Aminofurans and 2-Unsubstituted Furans via Carbenoid-Mediated [3 + 2] Cycloaddition.
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- Methyl 2-furoate (Methyl furan-2-carboxyl
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A Technical Guide to the Theoretical and Practical Profile of Methyl 5-(2-aminophenyl)furan-2-carboxylate
Abstract
Methyl 5-(2-aminophenyl)furan-2-carboxylate is a heterocyclic building block possessing a unique constellation of structural motifs: a furan core, an ortho-substituted aniline, and a methyl ester. This arrangement offers significant potential for scaffold diversification in medicinal chemistry and materials science. The furan ring acts as a bioisosteric replacement for a phenyl group, potentially improving metabolic stability and pharmacokinetic profiles, while the primary amine and ester functionalities serve as versatile handles for subsequent chemical modifications.[1] This technical guide provides a comprehensive overview of the theoretical properties, probable synthetic routes, spectroscopic characteristics, and potential applications of this compound, offering a foundational resource for researchers in drug discovery and chemical synthesis.
Chemical Identity and Structural Elucidation
The fundamental identity of a molecule is defined by its structure and core identifiers. This compound combines an aromatic amine with a substituted furan ester, creating a scaffold with significant synthetic versatility.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₁NO₃ | [2] |
| Molecular Weight | 217.22 g/mol | [3][4][5] |
| Canonical SMILES | COC(=O)C1=CC=C(O1)C2=CC=CC=C2N | [2] |
| InChI Key | VFWZTMZWNJSVMH-UHFFFAOYSA-N |[2] |
The molecule's 2D structure, depicted below, highlights the key functional groups available for chemical manipulation. The ortho-positioning of the amine relative to the furan linkage introduces specific steric and electronic features that can influence both reactivity and biological target engagement.
Caption: 2D Structure of this compound.
Theoretical Physicochemical and Pharmacokinetic Properties
In early-stage drug discovery, in silico prediction of molecular properties is essential for prioritizing candidates. These theoretical values provide insights into a compound's likely behavior in biological systems, including its solubility, permeability, and metabolic stability. The properties of the parent acid, 5-[2-(aminomethyl)phenyl]furan-2-carboxylic acid, serve as a strong proxy for our target molecule.[3]
Table 2: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| XLogP3 | 2.2 | Indicates good lipophilicity, suggesting potential for membrane permeability.[2] |
| Topological Polar Surface Area (TPSA) | 76.5 Ų | Suggests good oral bioavailability, as it is well below the 140 Ų threshold often associated with poor permeability.[3] |
| Hydrogen Bond Donors | 2 | The primary amine (-NH₂) can participate in hydrogen bonding with biological targets.[3] |
| Hydrogen Bond Acceptors | 4 | The ester and furan oxygens, along with the amine nitrogen, can act as hydrogen bond acceptors.[3] |
| Rotatable Bond Count | 3 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.[3] |
Proposed Synthesis Pathway
While a specific synthesis for this compound is not prominently documented, a highly plausible and efficient route can be extrapolated from established methodologies for analogous compounds.[6] A common approach involves a Meerwein arylation reaction, which couples a diazonium salt with an activated alkene, in this case, the furan ring.
The proposed synthesis workflow is as follows:
-
Diazotization: 2-Aminoaniline (o-phenylenediamine) is treated with a source of nitrous acid (e.g., NaNO₂ in HCl) at low temperatures (0-5 °C) to generate the corresponding diazonium salt. This intermediate is highly reactive and typically used immediately.
-
Meerwein Arylation: The freshly prepared diazonium salt is then introduced to a solution containing methyl furan-2-carboxylate. A copper(II) salt, such as CuCl₂, is used as a catalyst to facilitate the coupling reaction, where the furan ring is arylated at the 5-position.[6][7]
This method is advantageous as it utilizes readily available starting materials and proceeds under well-understood reaction conditions.
Caption: Proposed synthetic workflow for the target compound.
Spectroscopic Profile (Theoretical)
Characterization and identity confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on the structure, the following spectral features are anticipated.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H-NMR | - Aromatic Protons (phenyl): Multiple signals in the δ 6.5-7.5 ppm range, exhibiting coupling patterns characteristic of an ortho-substituted ring. - Furan Protons: Two doublets in the δ 6.0-7.0 ppm range, with a small coupling constant (~3-4 Hz). - Amine Protons (-NH₂): A broad singlet, typically in the δ 3.5-5.0 ppm range, whose position is solvent-dependent. - Methyl Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm. |
| ¹³C-NMR | - Carbonyl Carbon (C=O): Signal in the δ 160-165 ppm region. - Aromatic & Furan Carbons: Multiple signals between δ 110-150 ppm. - Methyl Carbon (-OCH₃): A signal around δ 50-55 ppm. |
| IR Spectroscopy | - N-H Stretch: Two distinct peaks (symmetric and asymmetric) around 3350-3450 cm⁻¹. - C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹. - C-O Stretch: Bands in the 1000-1300 cm⁻¹ region. - C=C Stretch (Aromatic/Furan): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - (ESI+) : Predicted [M+H]⁺ at m/z 218.08118.[2] - (ESI+) : Predicted [M+Na]⁺ at m/z 240.06312.[2] |
Potential Applications and Biological Rationale
The structural components of this compound suggest its utility as a scaffold in drug discovery. The furan nucleus is a prevalent motif in numerous bioactive natural products and synthetic drugs, often serving as a bioisostere for a benzene ring.[1] This substitution can alter the molecule's electronic properties and metabolic profile, potentially leading to improved efficacy or reduced toxicity.[1]
Antimicrobial and Anticancer Potential
Derivatives of 5-phenyl-furan-2-carboxylic acids have been identified as a promising class of antimycobacterial agents.[6] These compounds are believed to interfere with iron homeostasis in mycobacteria by inhibiting the salicylate synthase MbtI, an enzyme crucial for the biosynthesis of iron-scavenging siderophores.[6] Furthermore, other substituted furan carboxylate derivatives have demonstrated cytotoxicity against various cancer cell lines, including HeLa and HepG2.[8][9] The aminophenyl moiety of the title compound provides a reactive handle to explore a wide chemical space, enabling the synthesis of amide, sulfonamide, or urea libraries for structure-activity relationship (SAR) studies.
Scaffold for Heterocyclic Synthesis
The primary amine functionality ortho to the bulky furan substituent can be utilized in cyclization reactions to form novel fused heterocyclic systems. For example, reaction with appropriate dicarbonyl compounds or their equivalents could lead to the formation of furan-fused benzodiazepines or quinoxalines, classes of compounds known for their diverse pharmacological activities.
Caption: Logical relationships of the core scaffold to potential applications.
Exemplar Experimental Protocol: N-Acetylation
To illustrate the utility of the primary amine as a synthetic handle, the following protocol describes a standard N-acetylation reaction. This procedure is fundamental for protecting the amine or for building more complex amide derivatives.
Objective: To synthesize Methyl 5-(2-acetylaminophenyl)furan-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Acetyl Chloride or Acetic Anhydride (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acetylated product.
Self-Validation: The success of the protocol is validated by comparing the spectroscopic data (NMR, IR, MS) of the product with expected values for the acetylated compound. A distinct shift in the NMR signals for the aromatic protons adjacent to the amine, the appearance of a new methyl singlet (from the acetyl group) around δ 2.1 ppm, and a new amide carbonyl stretch in the IR spectrum (~1670 cm⁻¹) would confirm the transformation.
Conclusion
This compound represents a valuable and versatile chemical intermediate. Its theoretical properties suggest favorable pharmacokinetics for drug development. The presence of multiple, orthogonally reactive functional groups provides a platform for the generation of diverse chemical libraries. Extrapolating from known chemistry, its synthesis is feasible via established methods, and its structural identity can be readily confirmed with standard spectroscopic techniques. This guide establishes a foundational understanding of the compound, empowering researchers to leverage its potential in the synthesis of novel therapeutic agents and functional materials.
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"Methyl 5-(2-aminophenyl)furan-2-carboxylate" discovery and history
An In-depth Technical Guide to Methyl 5-(2-aminophenyl)furan-2-carboxylate: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited direct historical information on this specific ortho-amino substituted furan, this guide synthesizes information from closely related analogs, including its para-substituted isomer and hydroxymethyl derivatives, to present a logical framework for its synthesis, properties, and potential discovery context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Contextual Background
The furan scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The substitution pattern on the furan ring plays a critical role in defining the molecule's physicochemical properties and its interaction with biological targets. The title compound, this compound, features a 2-aminophenyl group at the 5-position and a methyl carboxylate at the 2-position. This specific arrangement of an electron-donating amino group ortho to the furan linkage and an electron-withdrawing ester group suggests its potential as a versatile building block in organic synthesis and as a scaffold for novel therapeutic agents.
While the direct discovery and historical timeline for this compound are not extensively documented in publicly available literature, the history of related furan derivatives provides a valuable context. For instance, a related compound, Methyl-5-(hydroxymethyl)-2-furan carboxylate, was identified in 2009 as a natural product from the fungus Curvularia lunata[1][2]. This discovery highlights the natural occurrence of 2,5-disubstituted furans and their relevance in biological systems.
Postulated Synthesis and Methodologies
Based on established synthetic routes for analogous 5-arylfuran-2-carboxylates, a plausible and efficient synthesis for this compound can be designed. The most common and effective methods for constructing the 5-arylfuran moiety involve palladium-catalyzed cross-coupling reactions.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the C-C bond between the furan ring and the phenyl ring, leading to a 5-halofuran-2-carboxylate and a corresponding aminophenylboronic acid or a similar organometallic reagent.
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Unlocking the Potential of Methyl 5-(2-aminophenyl)furan-2-carboxylate: A Technical Guide for Researchers
Introduction: The Untapped Promise of a Unique Heterocyclic Scaffold
In the landscape of modern chemical research, the pursuit of novel molecular architectures with significant biological and material properties is paramount. Methyl 5-(2-aminophenyl)furan-2-carboxylate, a distinct heterocyclic compound featuring a furan core flanked by an aminophenyl group and a carboxylate ester, represents a largely unexplored yet highly promising scaffold. The convergence of the electron-rich furan ring, the versatile aminophenyl moiety, and the reactive carboxylate group within a single molecule suggests a broad spectrum of potential applications, from medicinal chemistry to materials science.
The furan nucleus is a well-established pharmacophore present in numerous biologically active compounds, valued for its ability to act as a bioisostere for other aromatic systems like phenyl rings, thereby modulating pharmacokinetic properties.[1][2][3][4][5] The presence of an aminophenyl substituent offers a handle for a variety of chemical modifications and is a common feature in many bioactive molecules. This technical guide aims to serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, illuminating the potential research avenues for this compound and providing a robust framework for its investigation.
Core Molecular Attributes and Synthetic Strategy
The foundational step in exploring the potential of this compound (PubChem CID: 5192714) is to establish a reliable and scalable synthetic protocol.[6] While direct literature on the synthesis of this specific molecule is scarce, established methods for the synthesis of related 5-arylfuran-2-carboxylates can be adapted. A plausible and efficient approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitable furan-2-carboxylate derivative and an aminophenylboronic acid or organostannane.
Proposed Synthetic Workflow
A logical synthetic pathway could commence from a commercially available starting material like methyl 5-bromofuran-2-carboxylate. The subsequent key steps would involve:
-
Palladium-Catalyzed Cross-Coupling: Reaction of methyl 5-bromofuran-2-carboxylate with 2-aminophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Purification: The crude product would then be purified using column chromatography to yield the desired this compound.
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The structural motifs within this compound strongly suggest its potential as a scaffold for the development of novel therapeutic agents. Furan derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][7]
Antimicrobial Drug Development
The furan ring is a key component in several antimicrobial agents.[1][4] The unique electronic and steric properties of the furan nucleus can lead to enhanced interactions with microbial targets.[1] The aminophenyl group provides a site for further derivatization to optimize antimicrobial potency and spectrum.
-
Synthesis of Derivatives: Create a library of analogues by modifying the amine and ester functionalities. For example, acylation of the amine or amidation of the ester.
-
Minimum Inhibitory Concentration (MIC) Assays: Screen the parent compound and its derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens (Candida albicans).
-
Mechanism of Action Studies: For active compounds, investigate the mechanism of action through assays such as bacterial cell wall synthesis inhibition, protein synthesis inhibition, or DNA gyrase inhibition.
Anticancer Agent Exploration
Several furan-containing compounds have exhibited significant cytotoxicity against various cancer cell lines.[7][8][9] The planar aromatic system can intercalate with DNA or bind to enzyme active sites. The aminophenyl group is also a common feature in many kinase inhibitors.
-
Cytotoxicity Screening: Evaluate the cytotoxicity of the parent compound and its derivatives against a panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7) using assays like the MTT assay.[7][8]
-
Apoptosis Assays: For cytotoxic compounds, determine if cell death occurs via apoptosis using techniques such as Annexin V/PI staining and flow cytometry.
-
Target Identification: Investigate potential molecular targets, such as specific kinases or topoisomerases, through in vitro enzyme inhibition assays and molecular docking studies.
| Cell Line | Cancer Type | Reported IC₅₀ for a Furan Derivative |
| HeLa | Cervical Cancer | 62.37 µg/mL[7][8] |
| HepG2 | Liver Cancer | Investigated[7][8] |
| Vero | Normal Kidney | Investigated (as a control)[7][8] |
Potential Research Area 2: Materials Science and Organic Electronics
Beyond its biomedical potential, the conjugated system of this compound makes it an attractive candidate for applications in materials science. Furan derivatives have been explored as components in dyes, pigments, and polymers.[10]
Organic Dyes and Pigments
The chromophoric aminophenylfuran system suggests potential for use as an organic dye. The amino group can be diazotized and coupled to various aromatic compounds to generate a wide range of colors. The light-fastness of such dyes could be a key area of investigation.[10]
Polymer Synthesis
The bifunctional nature of the molecule (amine and ester) allows for its use as a monomer in polymerization reactions. For instance, it could be incorporated into polyesters or polyamides, potentially imparting unique thermal or photophysical properties to the resulting polymers. Furan-based polymers are also being investigated as bio-based alternatives to traditional plastics.[11]
-
Monomer Functionalization: Modify the ester to a diol or the amine to a diacid to create suitable monomers for step-growth polymerization.
-
Polymerization Reactions: Conduct polymerization reactions (e.g., polycondensation) to synthesize novel polymers.
-
Material Characterization: Characterize the resulting polymers for their thermal stability (TGA), glass transition temperature (DSC), and mechanical properties.
Conclusion: A Call to Exploration
This compound stands as a molecule of significant untapped potential. Its unique combination of a furan core, an aminophenyl substituent, and a carboxylate ester functionality provides a rich platform for innovation in both medicinal chemistry and materials science. This guide has outlined several promising research avenues, complete with actionable experimental protocols and workflows. It is our hope that this document will inspire and equip researchers to unlock the full scientific value of this intriguing heterocyclic compound. The journey from a chemical curiosity to a valuable therapeutic agent or a high-performance material begins with foundational research, and for this compound, the time for that research is now.
References
- The Rising Potential of Furan-2-Carboxylate Esters: A Technical Guide to Their Biological Activities - Benchchem.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- Diversity‐Oriented Synthesis and Antibiofilm Evalu
- Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)
- Applications of furan and its deriv
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)
- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride)
- Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)
- Methyl 5-(2-aminophenyl)
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
- Methyl 5-(2-Fluoro-4-nitrophenyl)
- Medicinal significance of furan deriv
- Pharmacological activity of furan deriv
- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - NIH.
- Application of furan derivative in medicinal field.
- Pharmacological Study of Some Newly Synthesized Furan Deriv
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Methodological & Application
Application Notes and Protocols for the Purification of Methyl 5-(2-aminophenyl)furan-2-carboxylate
Abstract
This document provides a comprehensive guide to the purification of Methyl 5-(2-aminophenyl)furan-2-carboxylate, a key intermediate in pharmaceutical and materials science research. Recognizing the critical impact of purity on experimental outcomes and product integrity, we present detailed protocols for common purification techniques, including recrystallization and column chromatography. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and troubleshooting strategies to ensure the attainment of high-purity material.
Introduction: The Importance of Purity
This compound is a bifunctional molecule featuring an aromatic amine and a furan ester. This unique structure makes it a valuable building block in the synthesis of a wide range of bioactive compounds and functional materials. The presence of impurities, even in trace amounts, can significantly impact the yield, selectivity, and biological activity of subsequent reactions. Therefore, robust and efficient purification is a cornerstone of its synthetic utility. Common impurities may arise from unreacted starting materials, side-products of the synthetic route (e.g., from a Meerwein arylation or similar coupling reactions), or degradation products.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [3] |
| Molecular Weight | 217.22 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Predicted XlogP | 2.2 | [3] |
The predicted XlogP value suggests moderate polarity, which is a key consideration for selecting appropriate solvent systems for both recrystallization and chromatography.
Purification Strategy: A Multi-faceted Approach
The choice of purification technique is dictated by the nature and quantity of impurities, as well as the desired scale of the purification. A multi-step approach, often involving a primary purification followed by a polishing step, is recommended for achieving high purity.
Figure 1: A decision-making workflow for the purification of this compound.
Recrystallization: The First Line of Defense
Recrystallization is a cost-effective and scalable method for removing bulk impurities from crystalline solids.[5] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.
Solvent Selection
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility such that they can be filtered out from the hot solution.
-
A boiling point that is not excessively high to allow for easy removal.
-
Inertness towards the target compound.
Based on the moderate polarity of the target compound, a range of solvents should be screened.
| Solvent System | Rationale |
| Ethanol/Water | Ethanol should provide good solubility when hot, and the addition of water as an anti-solvent will induce crystallization upon cooling. |
| Isopropanol | A slightly less polar alcohol that may offer a better solubility profile. |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent for moderately polar compounds, and hexane can be used as an anti-solvent. |
| Toluene | A non-polar aromatic solvent that may be effective if the primary impurities are highly polar. |
Protocol for Recrystallization
-
Dissolution: In a suitable flask, add the crude this compound and the chosen primary solvent (e.g., ethanol). Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[5] Be aware that charcoal can adsorb the desired product, so use it sparingly. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography: For High-Purity Applications
Column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful for removing impurities with similar solubility profiles to the target compound.[5][6]
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity. Due to the presence of an amine group, which can be slightly basic, tailing on the slightly acidic silica gel might occur. If this is an issue, deactivated silica gel or alumina can be considered.[5]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
| Eluent System (Hexane:Ethyl Acetate) | Expected Outcome |
| 9:1 | Non-polar impurities will elute first. |
| 7:3 | The target compound is expected to elute. |
| 1:1 | More polar impurities will elute. |
Protocol for Flash Column Chromatography
Figure 2: A step-by-step workflow for the purification of this compound using flash column chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility), can provide quantitative purity data.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds and can be used to identify and quantify impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for detecting any remaining impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oily product after recrystallization | The compound may have a low melting point or be impure. | Try a different solvent system or proceed to column chromatography. |
| Poor separation in column chromatography | Incorrect eluent polarity or overloading of the column. | Optimize the eluent system using TLC. Use a larger column or a smaller sample size. |
| Compound streaking on TLC/column | The compound may be too polar or interacting strongly with the acidic silica. | Add a small amount of triethylamine to the eluent or switch to a neutral stationary phase like alumina.[5] |
| Product decomposition | The compound may be sensitive to heat, acid, or base. | Use deactivated silica gel. Avoid prolonged heating during recrystallization.[5] |
Conclusion
The purification of this compound is a critical step in its utilization for research and development. By employing a systematic approach that combines bulk purification methods like recrystallization with high-resolution techniques such as column chromatography, researchers can obtain material of high purity. The protocols and guidelines presented in this document provide a solid foundation for achieving this goal, ensuring the reliability and reproducibility of subsequent experiments.
References
- Benchchem. Purification of Halogenated Furan Intermediates - Technical Support Center. Accessed January 21, 2026.
- SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column. Accessed January 21, 2026.
- Google Patents.
- National Institutes of Health. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Accessed January 21, 2026.
- PubChem. 5-[2-(Aminomethyl)phenyl]furan-2-carboxylic acid | C12H11NO3. Accessed January 21, 2026.
- SIELC Technologies. Separation of Furan, 2-butyl- on Newcrom R1 HPLC column. Accessed January 21, 2026.
- ResearchGate. Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)
- PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Accessed January 21, 2026.
- PubChemLite. This compound (C12H11NO3). Accessed January 21, 2026.
- Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. Accessed January 21, 2026.
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- Google Patents.
- Fluorochem. Methyl 5-(4-aminophenyl)
- ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)
- ResearchGate. Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Accessed January 21, 2026.
- ResearchGate. Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)
- ResearchGate. (PDF) Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)
- Wiley Online Library. A Straightforward Synthesis of Polyfluorinated Furan Derivatives and Their Property. Accessed January 21, 2026.
- Arkivoc.
- ResearchGate. Methyl 5-(2-Fluoro-4-nitrophenyl)
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Application Note: Comprehensive NMR Characterization of Methyl 5-(2-aminophenyl)furan-2-carboxylate
Introduction: The Structural Imperative
Methyl 5-(2-aminophenyl)furan-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, owing to its hybrid structure incorporating a furan core and an aminophenyl moiety. The precise arrangement of these fragments dictates the molecule's electronic properties, reactivity, and potential biological activity. Unambiguous structural confirmation is therefore a critical prerequisite for any further investigation or application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for the elucidation of such complex organic structures in solution.
This guide provides a comprehensive framework for the complete NMR characterization of this compound. It moves beyond a simple listing of protocols to explain the underlying principles and rationale, ensuring a robust and self-validating approach to structural verification. We will cover sample preparation, predictive analysis based on established chemical shift theory, and the strategic application of one- and two-dimensional NMR experiments for complete signal assignment.
Predicted ¹H and ¹³C NMR Analysis
In the absence of previously published experimental data for this specific molecule, a predictive analysis based on established substituent effects is crucial for guiding spectral interpretation. The electronic environment of each proton and carbon is influenced by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing methyl carboxylate group (-COOCH₃), as well as the inherent aromaticity of the furan and benzene rings.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display distinct signals for the methyl ester protons, the furan ring protons, the aromatic protons of the aminophenyl group, and the amine protons themselves.
-
Furan Protons (H-3, H-4): The two protons on the furan ring are expected to appear as doublets due to mutual coupling. The proton at the 3-position (H-3) will be influenced by the adjacent electron-withdrawing carboxylate group, shifting it downfield relative to the proton at the 4-position (H-4). Expected chemical shifts are in the range of δ 6.0-7.5 ppm.[1]
-
Aminophenyl Protons (H-3' to H-6'): The four protons on the benzene ring will exhibit a complex splitting pattern due to their relative positions. The ortho, meta, and para positions relative to the furan ring and the amino group will result in distinct chemical shifts, likely in the δ 6.5-7.8 ppm region.
-
Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature.[2] A broad signal is often observed in the range of δ 3.0-5.0 ppm.[2] This peak may disappear upon D₂O exchange, a useful diagnostic tool.[2]
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl group will appear as a sharp singlet, typically in the δ 3.5-4.0 ppm region, due to the deshielding effect of the adjacent oxygen and carbonyl group.[3]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 158-165 ppm.
-
Furan Carbons (C-2, C-3, C-4, C-5): The carbons of the furan ring will resonate in the aromatic region, with their chemical shifts influenced by the substituents. The carbon bearing the carboxylate group (C-2) and the carbon attached to the aminophenyl ring (C-5) will be significantly downfield compared to C-3 and C-4.[4][5]
-
Aminophenyl Carbons (C-1' to C-6'): The six carbons of the benzene ring will appear in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group (C-2') will be shifted upfield due to the electron-donating effect of the nitrogen, while the carbon attached to the furan ring (C-1') will be influenced by the heterocyclic system.
-
Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group will appear in the upfield region, typically around δ 50-55 ppm.[3]
Experimental Protocols
A systematic approach involving sample preparation, 1D NMR acquisition, and 2D correlation spectroscopy is essential for a thorough characterization.
Protocol 1: NMR Sample Preparation
The quality of the NMR sample is paramount for obtaining high-resolution spectra.[6]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with exchangeable protons like the amine group, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often slows down the exchange rate, leading to sharper NH peaks.[7][8]
-
Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of the chosen deuterated solvent.[9]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[9]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.
Caption: Workflow for NMR Sample Preparation.
Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[10]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of ~12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands depending on concentration).
-
Protocol 3: 2D NMR Spectroscopy
Two-dimensional NMR experiments are crucial for establishing connectivity and confirming assignments.
A. 2D COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[11]
-
Experiment Setup: Load a standard COSY pulse sequence.[12]
-
Acquisition: The experiment time will depend on the number of increments and scans per increment. A typical experiment may take 20-30 minutes.
-
Interpretation: Cross-peaks in the 2D spectrum indicate coupled protons. This will be invaluable for confirming the connectivity within the furan and aminophenyl rings.
B. 2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to their attached carbons (one-bond C-H correlation).[13][14]
-
Experiment Setup: Load a standard HSQC pulse sequence.[15]
-
Acquisition: This is a relatively sensitive experiment; a good spectrum can often be obtained in 30-60 minutes.
-
Interpretation: Each cross-peak links a proton signal on one axis to a carbon signal on the other, allowing for unambiguous assignment of protonated carbons.
C. 2D HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two to three bonds (long-range C-H correlations).[16]
-
Experiment Setup: Load a standard HMBC pulse sequence.[15]
-
Acquisition: HMBC is less sensitive than HSQC and may require longer acquisition times (1-4 hours).[17]
-
Interpretation: This is a powerful experiment for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For example, correlations from the furan protons to the carbons of the aminophenyl ring will confirm the C-C bond between the two ring systems.
Sources
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Application Note: Mass Spectrometry Analysis of Methyl 5-(2-aminophenyl)furan-2-carboxylate
Abstract
This application note provides a comprehensive protocol for the structural characterization and confirmation of Methyl 5-(2-aminophenyl)furan-2-carboxylate using electrospray ionization tandem mass spectrometry (ESI-MS/MS). This compound, featuring a substituted phenyl ring attached to a furan carboxylate backbone, is of interest to researchers in medicinal chemistry and materials science. The methodology herein is designed for research, drug development, and quality control professionals, offering a robust framework for unambiguous identification. We detail the rationale for parameter selection, a step-by-step analytical workflow, and a thorough discussion of the expected fragmentation patterns, grounded in established principles of mass spectrometry.
Introduction and Scientific Rationale
This compound is a heterocyclic compound whose structural complexity necessitates precise analytical techniques for characterization. Its potential applications in various fields, including as a precursor for anti-mycobacterial agents, demand reliable methods for identity and purity confirmation.[1] Mass spectrometry, particularly when coupled with a soft ionization technique like electrospray ionization (ESI), is an indispensable tool for analyzing such polar, medium-weight molecules.[2]
The core of this protocol relies on ESI to generate intact protonated molecular ions, [M+H]⁺, which are subsequently subjected to collision-induced dissociation (CID) for tandem mass spectrometry (MS/MS) analysis. The choice of ESI in positive ion mode is deliberate; the primary amine (-NH₂) on the phenyl ring is a basic site that readily accepts a proton, ensuring efficient ionization and high sensitivity.[3] The subsequent MS/MS analysis provides a fragmentation "fingerprint" that is unique to the molecule's structure, allowing for confident identification by elucidating the connectivity of its constituent parts.[2][4]
Analyte Profile
Before analysis, it is critical to understand the fundamental properties of the target molecule.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₂H₁₁NO₃ | PubChem CID 139038479 (analog) |
| Monoisotopic Mass | 217.0739 g/mol | PubChem CID 139038479 (analog)[5] |
| Structure | - |
Note: Data is referenced from a structural analog, 5-[2-(Aminomethyl)phenyl]furan-2-carboxylic acid, as direct public database entries for the target methyl ester were not available. The molecular formula and mass have been adjusted for the methyl ester.
Experimental Design and Protocol
Materials and Reagents
-
Analyte: this compound, synthesized or commercially sourced.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Acid Modifier: Formic Acid (Optima™ LC/MS grade).
-
Calibration Standard: Sodium Formate solution or other manufacturer-recommended calibrant for the specific instrument.
Instrumentation
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.[1]
-
Data System: Manufacturer's software for instrument control and data analysis (e.g., MassLynx, Xcalibur).
Sample Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 Methanol:Water solution containing 0.1% formic acid. The acid ensures the analyte is protonated in solution prior to infusion.
-
Final Infusion Solution (1 µg/mL): Further dilute the working solution 1:10 in 50:50 Methanol:Water with 0.1% formic acid for direct infusion analysis.
Mass Spectrometer Configuration
Instrument calibration should be performed according to the manufacturer's guidelines to ensure high mass accuracy.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The basic amine group is readily protonated for high sensitivity. |
| Capillary Voltage | 3.0 – 4.0 kV | Optimizes the electrospray plume for stable ion generation. |
| Cone/Nozzle Voltage | 20 – 40 V | Mild voltage to facilitate desolvation without in-source fragmentation. |
| Source Temperature | 120 – 150 °C | Aids in solvent evaporation from the ESI droplets. |
| Desolvation Gas | Nitrogen, 600 – 800 L/hr | Assists in drying the ESI droplets to release gas-phase ions. |
| Desolvation Temp. | 350 – 450 °C | High temperature ensures complete desolvation for complex molecules. |
| MS Scan Range | m/z 50 – 500 | Covers the expected molecular ion and its fragments. |
| MS/MS Precursor | m/z 218.08 | The calculated [M+H]⁺ ion (C₁₂H₁₂NO₃⁺). |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
| Collision Energy | Ramped 10 – 40 eV | A range of energies is used to generate a rich spectrum of fragment ions. |
Step-by-Step Analytical Workflow
The following diagram outlines the full analytical process from sample preparation to final data interpretation.
Caption: Experimental workflow from sample preparation to data analysis.
Expected Results and Data Interpretation
Full Scan MS Analysis
In the full scan mass spectrum, the primary ion expected is the protonated molecule, [M+H]⁺. Given the monoisotopic mass of 217.0739 Da, this peak should appear at m/z 218.0817 . Adducts, such as the sodium adduct [M+Na]⁺ at m/z 240.0637, may also be observed at lower intensities.
Tandem MS (MS/MS) Fragmentation Analysis
The fragmentation of this compound is predictable based on the functional groups present: an ester, an aromatic amine, and a furan ring.[6][7][8] The most labile bonds are typically adjacent to heteroatoms and carbonyl groups.
Key Fragmentation Pathways:
-
Loss of Methanol (-CH₃OH): A common fragmentation for methyl esters, involving the loss of 32.0262 Da, leading to a fragment at m/z 186.0555 .
-
Loss of Methoxy Radical (•OCH₃): Alpha-cleavage at the ester can result in the loss of the methoxy radical (31.0184 Da), yielding an acylium ion at m/z 187.0633 .[8][9]
-
Loss of Carbon Monoxide (-CO): The acylium ion (m/z 187.0633) can further lose carbon monoxide (27.9949 Da) to produce a fragment at m/z 159.0684 .
-
Cleavage of the Furan-Phenyl Bond: Scission of the bond between the two rings can lead to fragments corresponding to the aminophenyl cation (m/z 92.0500 ) or the methyl furan-carboxylate portion of the molecule.
The proposed fragmentation cascade is visualized below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. 5-[2-(Aminomethyl)phenyl]furan-2-carboxylic acid | C12H11NO3 | CID 175248475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Methyl 5-(2-aminophenyl)furan-2-carboxylate in Medicinal Chemistry
Introduction: The Furan Scaffold and the Untapped Potential of a Novel Derivative
The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl rings allow it to be incorporated into a vast array of pharmacologically active compounds, influencing their metabolic stability, receptor binding, and overall bioavailability.[1] Furan derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
Within this versatile class, the 5-arylfuran-2-carboxylate motif is of particular interest as a scaffold for developing novel therapeutic agents. While extensive research exists for various analogs, Methyl 5-(2-aminophenyl)furan-2-carboxylate remains a largely unexplored molecule. The strategic placement of an aminophenyl group at the 5-position introduces a key functional handle—the aniline moiety—which is prevalent in many successful kinase inhibitors and other targeted therapies. This ortho-amino substitution offers unique possibilities for intramolecular hydrogen bonding and novel vector interactions within biological targets, distinguishing it from its 4-amino counterpart.
These application notes serve as a technical guide for researchers and drug development professionals. Due to the limited direct literature on this specific compound, we will leverage data from closely related analogs to propose a robust synthetic strategy and outline detailed protocols for investigating its hypothesized biological activities. This document provides a foundational framework for unlocking the therapeutic potential of this compound.
Part 1: Synthesis Protocol
The synthesis of 5-arylfuran-2-carboxylates can be achieved through several methods, including palladium-catalyzed cross-coupling reactions. However, a highly effective and accessible method for this class of compounds is based on the Meerwein arylation, which utilizes a diazonium salt intermediate.[3] The following protocol is a proposed adaptation for the synthesis of the title compound.
Protocol 1: Synthesis of this compound via Meerwein Arylation
This protocol details the conversion of 2-nitroaniline to the target compound in a two-step process: (1) diazotization followed by a copper-catalyzed arylation of methyl furan-2-carboxylate, and (2) subsequent reduction of the nitro group.
Causality Behind Experimental Choices:
-
Diazotization at 0-5 °C: The diazonium salt intermediate is thermally unstable. Maintaining a low temperature is critical to prevent its decomposition and ensure efficient coupling to the furan ring.
-
CuCl₂ Catalyst: Copper(II) chloride is an effective catalyst for the decomposition of the diazonium salt and the subsequent radical addition to the furan ring, a key step in the Meerwein arylation mechanism.
-
Nitro Group as a Precursor: Starting with 2-nitroaniline allows for the robust Meerwein reaction. The nitro group can then be reliably reduced to the desired amine in the final step without affecting the furan ring or ester, which might be sensitive to harsher conditions. Tin(II) chloride is a classic and effective reagent for this transformation.
Materials and Reagents:
-
2-Nitroaniline
-
Hydrochloric Acid (HCl), 6 M
-
Sodium Nitrite (NaNO₂)
-
Methyl furan-2-carboxylate
-
Copper(II) Chloride (CuCl₂)
-
Acetone
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
Step-by-Step Procedure:
Step A: Synthesis of Methyl 5-(2-nitrophenyl)furan-2-carboxylate
-
Diazonium Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 2-nitroaniline (e.g., 5.0 g, 36.2 mmol) in 6 M HCl (60 mL).
-
Cool the resulting solution to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (2.75 g, 39.8 mmol) in 10 mL of cold water. Add this solution dropwise to the aniline solution, ensuring the temperature remains between 0 and 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Meerwein Arylation:
-
In a separate 500 mL flask, prepare a solution of methyl furan-2-carboxylate (4.56 g, 36.2 mmol) and CuCl₂ (0.49 g, 3.6 mmol) in acetone (20 mL).
-
Add the freshly prepared, cold diazonium salt solution dropwise to the furan solution under vigorous stirring. The temperature should be maintained below 30 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours. Nitrogen gas evolution will be observed.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure Methyl 5-(2-nitrophenyl)furan-2-carboxylate.
-
Step B: Reduction to this compound
-
Reduction Reaction:
-
Dissolve the purified Methyl 5-(2-nitrophenyl)furan-2-carboxylate (e.g., 4.0 g, 16.2 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add Tin(II) chloride dihydrate (18.2 g, 80.8 mmol) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the resulting slurry with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, This compound .
-
Caption: Proposed two-step synthesis of the target compound.
Part 2: Application Notes & Biological Evaluation Protocols
Based on the extensive bioactivity profile of related furan derivatives, we hypothesize that this compound holds significant potential in two primary areas: oncology and infectious diseases.
Application I: Anticancer Agent
Rationale: Numerous furan-containing molecules exhibit potent cytotoxic effects against a range of cancer cell lines.[2][4] For instance, derivatives of the closely related Methyl 5-(hydroxymethyl)-2-furan carboxylate have shown significant activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells.[4] The introduction of the 2-aminophenyl group may confer novel mechanisms of action, potentially through interactions with protein kinases, a target class for which the aniline substructure is a well-established pharmacophore.
Data Presentation: The primary output of a cytotoxicity screen is the IC₅₀ value, which represents the concentration of a compound required to inhibit cell growth by 50%. Results should be tabulated for clear comparison.
Table 1: Example Cytotoxicity Data for a Novel Compound
| Cancer Cell Line | Tissue of Origin | Compound IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | 1.1 ± 0.2 |
| A549 | Lung Carcinoma | Experimental Value | 1.5 ± 0.3 |
| HCT116 | Colon Carcinoma | Experimental Value | 0.9 ± 0.1 |
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5][6]
Self-Validation and Controls:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm assay performance.
-
Negative Control: Vehicle-treated cells (e.g., DMSO) to establish baseline (100%) viability.
-
Blank Control: Medium without cells to subtract background absorbance.
Step-by-Step Procedure:
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., HepG2, MCF-7) in appropriate culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant and non-toxic (<0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells in triplicate. Include positive and negative controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
Application Notes and Protocols: Derivatization of Methyl 5-(2-aminophenyl)furan-2-carboxylate
Introduction
Methyl 5-(2-aminophenyl)furan-2-carboxylate is a versatile bifunctional molecule offering a unique scaffold for the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a reactive primary aromatic amine on the phenyl ring and a methyl ester on the furan ring, allows for selective derivatization at either or both of these functional groups. This guide provides an in-depth exploration of key derivatization reactions of this substrate, tailored for researchers, scientists, and professionals in drug development. The protocols and insights herein are designed to be a practical resource for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Furan-containing compounds are significant in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1]
Core Molecular Structure and Reactivity
The reactivity of this compound is dictated by two primary functional groups: the nucleophilic aromatic amine (-NH₂) and the electrophilic methyl ester (-COOCH₃). The strategic manipulation of these groups opens avenues for a multitude of chemical transformations.
Derivatization of the Aromatic Amine
The primary aromatic amine is a versatile handle for a variety of chemical modifications, including N-acylation, amide coupling, diazotization followed by Sandmeyer-type reactions, and Pictet-Spengler cyclization.
N-Acylation and Amide Coupling
Scientific Principle: The nucleophilic primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is fundamental in medicinal chemistry for the synthesis of bioactive amides. The formation of an amide bond is a condensation reaction that typically requires activation of the carboxylic acid.
Causality of Experimental Choices: The choice of acylating agent and reaction conditions depends on the stability of the starting material and the desired product. For simple acylations, acid chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine are effective. For more complex substrates or when coupling with a carboxylic acid, the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) is preferred to avoid harsh conditions.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-2.0 eq.).
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Amide Coupling with a Carboxylic Acid using DCC
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 eq.). Stir for 30 minutes at 0 °C.
-
Amine Addition: To this mixture, add a solution of this compound (1.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.
-
Filtration: The dicyclohexylurea (DCU) byproduct will precipitate. Remove it by filtration.
-
Work-up and Purification: Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the product by chromatography.
Table 1: Representative Amide Coupling Reactions
| Acylating Agent/Carboxylic Acid | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | - | Triethylamine | Dichloromethane | >90 |
| Benzoyl Chloride | - | Pyridine | Tetrahydrofuran | 85-95 |
| Benzoic Acid | DCC/DMAP | - | Dichloromethane | 70-85 |
| Acetic Anhydride | - | Pyridine | Dichloromethane | >90 |
Workflow for N-Acylation and Amide Coupling
Caption: Workflow for N-acylation and amide coupling reactions.
Diazotization and Sandmeyer-Type Reactions
Scientific Principle: Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can be substituted by a variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[2][3] This allows for the introduction of halides, cyano groups, and other functionalities onto the aromatic ring.
Causality of Experimental Choices: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The choice of copper(I) salt determines the nature of the substituent introduced. For example, CuCl for chlorination, CuBr for bromination, and CuCN for cyanation.
Experimental Protocol: Diazotization and Sandmeyer Chlorination
-
Dissolution and Acidification: Suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.). Maintain the temperature below 5 °C. The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution to the cuprous chloride solution with continuous stirring.
-
Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Table 2: Representative Sandmeyer Reactions
| Reagent | Product | Typical Yield (%) |
| CuCl/HCl | Methyl 5-(2-chlorophenyl)furan-2-carboxylate | 60-75 |
| CuBr/HBr | Methyl 5-(2-bromophenyl)furan-2-carboxylate | 65-80 |
| CuCN/KCN | Methyl 5-(2-cyanophenyl)furan-2-carboxylate | 50-65 |
| KI | Methyl 5-(2-iodophenyl)furan-2-carboxylate | 70-85 |
Reaction Scheme for Diazotization and Sandmeyer Reaction
Caption: Diazotization followed by Sandmeyer reaction.
Pictet-Spengler Reaction
Scientific Principle: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline or related heterocyclic system.[4] In the case of this compound, the amino group can react with an aldehyde to form an imine, which can then undergo intramolecular electrophilic substitution onto the electron-rich furan ring to form a furo[3,2-c]quinoline derivative.
Causality of Experimental Choices: The reaction is acid-catalyzed, with common choices being protic acids like trifluoroacetic acid (TFA) or Lewis acids. The choice of aldehyde or ketone determines the substituent at the newly formed stereocenter. The reaction temperature can influence the reaction rate and yield.
Experimental Protocol: Pictet-Spengler Cyclization
-
Dissolution: Dissolve this compound (1.0 eq.) and the aldehyde (e.g., formaldehyde or benzaldehyde, 1.2 eq.) in a suitable solvent such as toluene or dichloromethane.
-
Acid Catalyst: Add an acid catalyst, for instance, a few drops of trifluoroacetic acid or a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux (if necessary) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting furo[3,2-c]quinoline derivative by column chromatography.
Table 3: Pictet-Spengler Reaction with Various Aldehydes
| Aldehyde | Product | Typical Yield (%) |
| Formaldehyde | Methyl 2,3-dihydro-1H-furo[3,2-c]quinoline-4-carboxylate | 60-75 |
| Benzaldehyde | Methyl 2-phenyl-2,3-dihydro-1H-furo[3,2-c]quinoline-4-carboxylate | 55-70 |
| Acetaldehyde | Methyl 2-methyl-2,3-dihydro-1H-furo[3,2-c]quinoline-4-carboxylate | 65-80 |
Derivatization of the Methyl Ester
The methyl ester group of this compound can undergo hydrolysis, amidation, and reduction.
Saponification (Hydrolysis)
Scientific Principle: Ester hydrolysis, or saponification, is the conversion of an ester to a carboxylic acid and an alcohol by treatment with a base (like NaOH or KOH) followed by acidification. This is a crucial step to enable further derivatization of the carboxylic acid.
Experimental Protocol: Hydrolysis of the Methyl Ester
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of methanol and water.
-
Base Addition: Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq.).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute with water and acidify with cold 1 M HCl until the pH is acidic, which will precipitate the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry to obtain 5-(2-aminophenyl)furan-2-carboxylic acid.
Conclusion
This compound is a highly valuable building block for the synthesis of diverse and complex molecules. The strategic derivatization of its amino and ester functionalities, as detailed in these application notes, provides a robust platform for the generation of novel chemical entities for drug discovery and materials science. The protocols provided are intended as a guide and may require optimization based on the specific substrate and desired product.
References
-
Sandmeyer Reaction. (n.d.). L.S.College, Muzaffarpur. Retrieved from [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 5-(2-aminophenyl)furan-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve reaction yields. We will explore common synthetic routes, troubleshoot potential issues, and provide optimized protocols based on established chemical principles and field-proven insights.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often resulting in low yields due to side reactions and the sensitive nature of the furan ring and the aminophenyl moiety. This guide provides in-depth troubleshooting for the most common synthetic strategies to help you achieve higher yields and purity.
Synthetic Strategies: An Overview
Two primary and plausible routes for the synthesis of this compound are the Meerwein arylation and the Suzuki-Miyaura cross-coupling. Each has its advantages and potential pitfalls.
Route A: Meerwein Arylation followed by Reduction
This two-step approach involves the copper-catalyzed reaction of a diazonium salt derived from 2-nitroaniline with methyl 2-furoate, followed by the reduction of the nitro group to the desired amine.
Caption: Workflow for Route B: Suzuki-Miyaura Cross-Coupling.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Route A: Meerwein Arylation Troubleshooting
Q1: My Meerwein arylation reaction has a very low yield (<20%), and I see a lot of my methyl 2-furoate starting material remaining. What's going wrong?
A1: Low yields in Meerwein arylations of furans are common and can be attributed to several factors. [1]A similar synthesis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate reported a yield of only 14%. [1]
-
Diazonium Salt Instability: The 2-nitrobenzenediazonium salt is thermally unstable and can decompose before it has a chance to react.
-
Low Reactivity of Furan: The furan ring can be sensitive to the acidic conditions of the reaction. [3] * Troubleshooting:
- Ensure efficient stirring to maximize the interaction between the aqueous diazonium salt solution and the furan in the organic phase.
- Consider using a phase-transfer catalyst to improve the reaction rate.
-
Side Reactions: The radical mechanism of the Meerwein arylation can lead to various side products. [4] * Troubleshooting:
- Ensure your starting 2-nitroaniline is pure.
- Degas your solvents to remove oxygen, which can interfere with radical reactions.
Q2: The reaction mixture turns into a dark, intractable tar. How can I prevent this?
A2: Tar formation is a frequent issue, often due to the polymerization of the furan starting material or product under the acidic and oxidative conditions of the reaction.
-
Furan Polymerization: Furans are known to polymerize in the presence of strong acids.
-
Troubleshooting:
-
Add the diazonium salt solution slowly to the furan solution to avoid localized high concentrations of acid and reactant.
-
Ensure the temperature does not rise above the recommended 5°C.
-
-
-
Decomposition of Diazonium Salt: Uncontrolled decomposition of the diazonium salt can lead to phenolic byproducts and other tars.
-
Troubleshooting:
-
Control the rate of addition of sodium nitrite during diazotization to prevent a temperature spike.
-
-
Q3: I have successfully synthesized the nitrophenyl furan intermediate, but the subsequent reduction of the nitro group is giving me a low yield of the desired amine. What are the best practices?
A3: The reduction of the nitro group needs to be performed under conditions that do not affect the furan ring or the ester group.
-
Harsh Reducing Conditions: Strong reducing agents or highly acidic conditions can degrade the furan ring.
-
Troubleshooting:
-
Tin(II) Chloride (SnCl₂): This is a classic and often effective method. Use SnCl₂ in a solvent like ethanol or ethyl acetate with HCl. Ensure the temperature is controlled.
-
Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst is a cleaner alternative. Be mindful that prolonged reaction times or high pressures can potentially reduce the furan ring. Use a lower pressure of H₂ and monitor the reaction closely by TLC.
-
-
-
Product Instability: The final aminophenyl furan product can be sensitive to oxidation.
-
Troubleshooting:
-
Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Purify the product promptly after the reaction is complete.
-
-
| Problem | Potential Cause | Recommended Action |
| Low yield in Meerwein arylation | Diazonium salt decomposition | Maintain 0-5°C, use immediately |
| Low furan reactivity | Efficient stirring, consider phase-transfer catalyst | |
| Tar formation | Furan polymerization | Slow addition of reagents, temperature control |
| Diazonium salt decomposition | Controlled addition of NaNO₂ | |
| Low yield in nitro reduction | Furan ring degradation | Use milder reducing agents (SnCl₂, H₂/Pd-C) |
| Product oxidation | Work up under inert atmosphere, purify quickly |
Route B: Suzuki-Miyaura Cross-Coupling Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction is not going to completion, and I have significant amounts of starting materials left. What should I check?
A1: Incomplete conversion in Suzuki-Miyaura reactions is a common issue that can often be resolved by optimizing the reaction parameters.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.
-
Troubleshooting:
-
Use high-purity, degassed solvents and reagents.
-
Ensure a thoroughly inert atmosphere (argon or nitrogen) throughout the reaction.
-
Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%).
-
-
-
Ineffective Base: The choice and quality of the base are critical for the transmetalation step.
-
Troubleshooting:
-
Use a stronger base like K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃.
-
Ensure the base is finely powdered and dry.
-
-
-
Boronic Acid Decomposition: 2-Aminophenylboronic acid can be prone to decomposition, especially at higher temperatures.
-
Troubleshooting:
-
Use fresh, high-quality boronic acid.
-
Consider using the corresponding boronic ester (e.g., a pinacol ester), which is often more stable.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
-
Q2: I am observing a significant amount of debrominated furan (methyl 2-furoate) as a byproduct. How can I minimize this?
A2: Dehalogenation is a known side reaction in Suzuki-Miyaura couplings. [5]
-
Reaction Conditions: Certain conditions can favor the reductive dehalogenation pathway.
-
Troubleshooting:
-
Avoid using protic solvents like alcohols, which can be a source of hydride. [5]Aprotic solvents like dioxane or THF are generally preferred.
-
Ensure the base is not excessively strong or used in large excess, as this can sometimes promote side reactions.
-
Some phosphine ligands are more prone to promoting dehalogenation than others. Consider screening different ligands.
-
-
Q3: My main byproduct is the homocoupling of 2-aminophenylboronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biphenyl diamine is often caused by the presence of oxygen or suboptimal reaction conditions.
-
Oxidative Homocoupling: Oxygen can promote the homocoupling of boronic acids.
-
Troubleshooting:
-
Thoroughly degas all solvents and reagents before use. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Reaction Stoichiometry and Rate: An imbalance in the rates of the catalytic cycle steps can lead to homocoupling.
-
Troubleshooting:
-
Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
-
Add the boronic acid slowly to the reaction mixture rather than all at once.
-
-
| Problem | Potential Cause | Recommended Action |
| Incomplete conversion | Catalyst deactivation | Use pure, degassed reagents; inert atmosphere |
| Ineffective base | Use a stronger base (K₃PO₄, Cs₂CO₃) | |
| Boronic acid decomposition | Use fresh boronic acid or a boronic ester | |
| Debromination of furan | Protic solvent, base issues | Use aprotic solvents (dioxane, THF); optimize base |
| Boronic acid homocoupling | Presence of oxygen | Thoroughly degas solvents and reagents |
| Reaction stoichiometry | Use a slight excess of boronic acid, slow addition |
Experimental Protocols
Protocol for Route A: Meerwein Arylation and Reduction
Step 1: Synthesis of Methyl 5-(2-nitrophenyl)furan-2-carboxylate
-
In a flask, dissolve 2-nitroaniline (1.38 g, 10 mmol) in a mixture of concentrated HCl (6 mL) and water (10 mL).
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of methyl 2-furoate (1.26 g, 10 mmol) and copper(II) chloride (0.27 g, 2 mmol) in acetone (20 mL).
-
Add the cold diazonium salt solution dropwise to the furan solution over 30 minutes, maintaining the temperature at 0-5°C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the nitrophenyl furan intermediate.
Step 2: Reduction to this compound
-
Dissolve the nitrophenyl furan intermediate (1.24 g, 5 mmol) in ethanol (50 mL).
-
Add tin(II) chloride dihydrate (5.64 g, 25 mmol) to the solution.
-
Heat the mixture to reflux (around 80°C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in the purification section below.
Protocol for Route B: Suzuki-Miyaura Cross-Coupling
-
To a dried flask, add methyl 5-bromofuran-2-carboxylate (1.03 g, 5 mmol), 2-aminophenylboronic acid (0.82 g, 6 mmol), and potassium phosphate (K₃PO₄, 2.12 g, 10 mmol).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.29 g, 0.25 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (25 mL) and water (5 mL) via syringe.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Purification of the Final Product
The amino group in the final product can cause tailing on silica gel columns.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A hexane:ethyl acetate gradient is a good starting point. To reduce tailing, add 0.5-1% triethylamine (TEA) to the mobile phase. [6] * Alternative Stationary Phases: If tailing remains an issue, consider using alumina (neutral or basic) or an amino-functionalized silica gel column. [6]Reversed-phase chromatography with a water/acetonitrile or water/methanol mobile phase containing a buffer can also be effective. [6]
-
References
- Meerwein, H., et al. (1939). Über die Reaktion von Diazoniumsalzen auf α,β-ungesättigte Carbonylverbindungen. Journal für praktische Chemie, 152(1-5), 237-266.
- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Cimino, A., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Chemis-Tree. (n.d.). Feist-Benary Furan Synthesis. Retrieved from [Link]
-
Dr. Shyama Prasad Mukherjee University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this and structurally related compounds. As Senior Application Scientists, we provide not just steps, but the reasoning behind them to empower your experimental success.
Plausible Synthetic Pathway
While multiple synthetic routes to this compound can be envisioned, a common and logical approach involves a multi-step synthesis starting from a substituted nitrobenzene. This pathway offers a reliable method for constructing the desired molecule.
Caption: Plausible two-step synthetic pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture from the Suzuki coupling step is black and tarry. What is causing this?
A1: The appearance of a dark, insoluble tar-like substance is a common issue in reactions involving furan derivatives. The primary culprit is often the polymerization of the furan ring, especially under acidic conditions or at elevated temperatures.[1]
-
Causality: The furan ring is sensitive to acid and can undergo acid-catalyzed polymerization.[1] Palladium catalysts used in Suzuki couplings can sometimes generate acidic species, particularly if not handled under inert conditions, leading to this side reaction. Additionally, prolonged reaction times or excessive temperatures can promote decomposition and polymerization.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent oxidative degradation of the catalyst and reagents.
-
Use High-Purity Reagents: Impurities in starting materials or solvents can interfere with the catalytic cycle and lead to side reactions.
-
Temperature Control: Avoid excessive heating. Monitor the reaction temperature carefully. If the reaction is exothermic, consider cooling it during the initial stages.
-
Optimize Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times.
-
Q2: I have multiple spots on my TLC plate after the coupling reaction. What are the likely byproducts?
A2: The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of side products. In a Suzuki coupling to form Methyl 5-(2-nitrophenyl)furan-2-carboxylate, you might encounter the following:
-
Unreacted Starting Materials: The most common "impurities" are your starting materials, Methyl 5-bromofuran-2-carboxylate and 2-Nitrophenylboronic acid.
-
Homocoupling of Boronic Acid: 2-Nitrophenylboronic acid can couple with itself to form 2,2'-dinitrobiphenyl. This is a common side reaction in Suzuki couplings.
-
Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of nitrobenzene.
Sources
Technical Support Center: Methyl 5-(2-aminophenyl)furan-2-carboxylate
Welcome to the technical support center for "Methyl 5-(2-aminophenyl)furan-2-carboxylate." This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this valuable heterocyclic building block. The unique combination of an acid-sensitive furan ring, an oxidation-prone aniline moiety, and a hydrolyzable methyl ester presents a distinct set of purification hurdles. This document provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions to help you achieve optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is a vibrant yellow or brown, not the expected off-white solid. What is causing this discoloration?
A1: This is a classic sign of oxidation of the 2-amino group on the phenyl ring. Anilines are notoriously susceptible to air oxidation, which forms highly colored quinone-like impurities. This process can be accelerated by exposure to light, air (oxygen), and trace metal catalysts. To mitigate this, handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, store it in the dark, and keep it cold.
Q2: I'm experiencing significant tailing and poor separation during column chromatography on standard silica gel. Why is my compound streaking down the column?
A2: The basicity of the aniline's amino group is the primary culprit. It engages in strong acid-base interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes a portion of your compound to "stick" to the stationary phase, leading to broad, tailing peaks and poor resolution. The solution is to neutralize the silica gel before use, which is detailed in the troubleshooting section below.
Q3: My final yield after purification is consistently low, even though TLC analysis of the crude reaction mixture shows a strong product spot. Where am I losing my material?
A3: Significant product loss during the purification of furan derivatives often points to compound degradation. The furan ring is susceptible to cleavage under acidic conditions, which can be inadvertently introduced by using untreated silica gel or acidic workup procedures.[1] The ester group can also be partially hydrolyzed during aqueous workups if the pH is not carefully controlled. A combination of oxidation and acid-catalyzed degradation can drastically reduce your isolated yield.
Q4: I am struggling to find an effective solvent system for recrystallization. The compound either stays fully dissolved or "oils out." What do you recommend?
A4: The mixed polarity of the molecule—possessing both hydrogen-bonding groups (the amine) and a larger, more lipophilic aromatic system—can make solvent selection difficult. "Oiling out" typically occurs when a solution is supersaturated and cooled too quickly, or when significant impurities are present that depress the melting point. A good starting point for recrystallization is a binary solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes. A detailed protocol for optimizing recrystallization is provided in the troubleshooting guide.
Purification Troubleshooting Guides
This section provides detailed, scenario-based solutions to common purification challenges.
Issue 1: Product Degradation and Tailing During Column Chromatography
Scenario: Your TLC plates look clean, but after running a silica gel column, your collected fractions show new, lower Rf spots (impurities), and the overall recovery is low. The product spot on the post-column TLC is streaked.
Root Cause Analysis: The acidic nature of standard silica gel is likely causing both on-column degradation of the acid-sensitive furan ring and strong ionic interactions with the basic aniline group.[1]
Solutions & Protocols:
-
Use Deactivated Silica Gel: The most effective solution is to neutralize the stationary phase.
-
Consider Alternative Stationary Phases: If deactivation is insufficient, switch to a more inert stationary phase.
-
Optimize Eluent Polarity: Start with a low polarity mobile phase to elute non-polar impurities first, then gradually increase the polarity to recover your product.
-
Prepare your chosen eluent (e.g., 80:20 Hexanes:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the eluent to a final concentration of 0.5-1% by volume.
-
Prepare the silica gel slurry using this triethylamine-containing eluent.
-
Pack the column as usual. This pre-treatment ensures the basic amine on your compound does not bind irreversibly to the silica.
| Stationary Phase | Acidity | Recommended Use Case for This Molecule |
| Silica Gel | Acidic | Standard choice, but requires neutralization with a base like triethylamine. |
| Neutral Alumina | Neutral | Excellent alternative to silica; prevents acid-catalyzed degradation.[1] May require different solvent systems. |
| Basic Alumina | Basic | Generally not recommended as it can potentially catalyze other side reactions, but can be useful if acidic impurities are the main issue. |
| C18 (Reverse-Phase) | N/A | Useful for highly polar impurities. Requires aqueous mobile phases (e.g., Acetonitrile/Water), which may be less convenient for recovery. |
Issue 2: Failure to Crystallize or "Oiling Out" During Recrystallization
Scenario: Upon cooling the recrystallization solution, the product separates as a viscous, often colored, oil instead of a crystalline solid.
Root Cause Analysis: This typically happens for one of three reasons: (1) The solution is too concentrated, leading to rapid precipitation from a supersaturated state; (2) The cooling process is too fast, not allowing time for crystal lattice formation; (3) The presence of impurities is disrupting crystallization.
Solutions & Protocols:
-
Ensure Purity: Attempting to recrystallize very impure material often fails. If your crude product is less than ~85% pure by NMR or LCMS, a rapid chromatographic plug through neutralized silica should be performed first.
-
Optimize the Solvent System: Use a binary system where the compound is soluble in the high-polarity solvent (e.g., Ethyl Acetate, Acetone, Dichloromethane) and insoluble in the low-polarity solvent (e.g., Hexanes, Heptane, Petroleum Ether).
-
Control the Cooling Rate: Slow cooling is critical for growing large, pure crystals.
-
Dissolve the crude material in a minimal amount of the high-polarity solvent at an elevated temperature (e.g., ~40-50°C).
-
While the solution is warm, add the low-polarity "anti-solvent" dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few more drops of the high-polarity solvent to make the solution clear again.
-
Allow the flask to cool slowly to room temperature. Do not disturb it.
-
If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Once crystal formation begins at room temperature, place the flask in a refrigerator (4°C), and finally in a freezer (-20°C) to maximize recovery.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
Process Flow & Decision Making
The choice of purification strategy depends heavily on the scale of your reaction and the nature of the impurities. The following diagram outlines a decision-making workflow for purifying this compound.
Caption: Decision workflow for purification strategy.
The following diagram illustrates the troubleshooting steps specifically for column chromatography.
Caption: Troubleshooting workflow for column chromatography.
References
- BenchChem. Technical Support Center: Purification of Furan Reaction Mixtures.
- BenchChem. troubleshooting unexpected side products in furan amine synthesis.
- BenchChem. Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
- BenchChem. Technical Support Center: Purification of Furan Compounds.
- Organic Syntheses. "Furan".
- BenchChem. Troubleshooting common issues in furan ring synthesis.
- PubMed. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases.
- Wikipedia. Paal–Knorr synthesis.
- Molecules. "Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides".
- PubChem. This compound.
- Oriental Journal of Chemistry. "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives".
- MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- Organic Chemistry Portal. Paal-Knorr Furan Synthesis.
- Chemical Papers. "Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives".
Sources
Technical Support Center: Reaction Condition Optimization for Methyl 5-(2-aminophenyl)furan-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific chemical transformation. The synthesis, while seemingly straightforward, often involves a Suzuki-Miyaura cross-coupling reaction, which is sensitive to a variety of parameters. This document will provide you with the expertise and proven insights to navigate the common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a furan-based boronic acid or ester with a substituted aminophenyl halide or triflate.[1][2] The general scheme involves reacting Methyl 5-(halide/triflate)furan-2-carboxylate with 2-aminophenylboronic acid or its derivatives.
Q2: What are the critical parameters to control for a successful Suzuki-Miyaura coupling reaction?
Several factors can significantly impact the yield and purity of your product.[3] These include:
-
Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is crucial.[4][5]
-
Base: The type and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical for the transmetalation step.[6][7]
-
Solvent: The solvent system (e.g., toluene/water, dioxane/water, THF/water) influences the solubility of reagents and the reaction rate.[6][8]
-
Temperature: Reaction temperature affects the rate of reaction but can also lead to decomposition of sensitive reagents.[9]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation.[10]
Q3: Why is the choice of boronic acid derivative important?
2-Heteroaromatic boronic acids, including those derived from furan, can be prone to decomposition, particularly protodeboronation, under basic conditions at elevated temperatures.[11][12][13] Using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts can mitigate this issue.[10][14]
Troubleshooting Guide
Low yields, incomplete reactions, and the formation of side products are common hurdles in the synthesis of this compound. The following table outlines potential issues and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive Catalyst: The Pd(0) catalyst may have been oxidized due to exposure to air.[10] | Ensure all reagents and solvents are properly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Consider using a fresh batch of catalyst or a more robust pre-catalyst.[11][12] |
| Poor Reagent Quality: Degradation of the boronic acid or halide starting material.[10] | Use fresh, high-purity starting materials. Store boronic acids under inert atmosphere and away from moisture. | |
| Incorrect Base/Solvent Combination: The chosen base may not be effective in the selected solvent system.[6][7] | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O).[9][15] | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: Reaction of two boronic acid molecules with each other.[5] | This is often promoted by the presence of oxygen.[5] Ensure rigorous exclusion of air. Adding the aryl halide in a slight excess can sometimes minimize this side reaction.[4] |
| Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.[4] | This is exacerbated by high temperatures and prolonged reaction times.[4] Consider using a more stable boronic ester, a milder base, or lowering the reaction temperature.[10] The use of potassium trifluoroborates can also reduce this side reaction.[14] | |
| Dehalogenation of Starting Material: Reduction of the aryl halide instead of coupling.[5][10] | This can occur if there is a hydride source in the reaction mixture. Ensure solvents are anhydrous and pure.[10] | |
| Difficult Purification | Close Polarity of Product and Impurities: Side products like homocoupled species or unreacted starting materials can have similar polarities to the desired product. | Optimize the reaction to minimize side product formation. For purification, consider alternative chromatographic techniques (e.g., different solvent systems for column chromatography, preparative TLC) or recrystallization. |
| Residual Palladium: The final product may be contaminated with palladium. | Treat the crude product with a palladium scavenger or perform an aqueous workup with a chelating agent like EDTA. Filtration through a pad of Celite can also be effective. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common issues in the Suzuki-Miyaura coupling for this synthesis.
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of this compound. Optimization of the specific components is highly recommended.
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
2-Aminophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene and Water, or Dioxane and Water)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromofuran-2-carboxylate (1.0 eq), 2-aminophenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene to water).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The successful synthesis of this compound via the Suzuki-Miyaura coupling is a multi-parameter optimization problem. By understanding the underlying reaction mechanism and systematically addressing potential issues as outlined in this guide, researchers can significantly improve reaction outcomes. Remember that careful experimental technique, particularly the maintenance of an inert atmosphere and the use of high-purity reagents, is paramount to achieving high yields and purity.
References
- BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. DSpace@MIT.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- LaMay, J., Dickerson, E., Feci, A., Winkler, E., Tuccinardi, J., Reeves, R., & Warner, D. L. (n.d.). Optimization of One-Pot Coupling Reactions of Di-Substituted Furans for Disease Treatment. Boise State University.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ResearchGate. (2025). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (2025). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302-4314.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: Methyl 5-(2-aminophenyl)furan-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 5-(2-aminophenyl)furan-2-carboxylate (CAS: 52939-06-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip researchers with the knowledge to mitigate degradation and ensure experimental success.
Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses the most common initial observations and questions users have about this reagent.
Question 1: My freshly ordered bottle of this compound has a yellow, tan, or even brownish tint. Is it degraded?
Answer: Not necessarily, but this observation warrants caution. The color is a direct result of the compound's inherent chemical structure. The 2-aminophenyl group is an aromatic amine, a class of compounds well-known for its susceptibility to air and light-induced oxidation.[1] This oxidation process often leads to the formation of highly colored, complex polymeric impurities.
-
Slightly Off-White/Yellow: This is very common and often within the acceptable purity limits for many applications. The compound is rarely perfectly white.
-
Tan to Brown: This indicates a higher level of oxidation. While it might still be usable for some preliminary work, it is not recommended for reactions sensitive to impurities or where precise stoichiometry is critical. The impurities can act as catalysts for further decomposition or interfere with your reaction.
-
Recommendation: Before use, always perform a quick purity check. A simple Thin-Layer Chromatography (TLC) analysis against a reference spot (if available) or a proton NMR (¹H-NMR) spectrum can provide a clear picture of its integrity. Significant degradation will be evident from multiple new spots on the TLC plate or the appearance of broad, unidentifiable signals in the NMR spectrum.
Question 2: What are the definitive, non-negotiable storage conditions for this compound?
Answer: To maximize shelf-life and preserve purity, strict adherence to proper storage is critical. The compound is sensitive to multiple environmental factors.
| Parameter | Condition | Reasoning |
| Temperature | -20°C (Freezer) | Slows down the rate of all degradation pathways, particularly oxidation.[2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary degradation pathway is oxidation of the aromatic amine.[1] An inert atmosphere displaces oxygen, significantly inhibiting this process. |
| Light | Amber/Opaque Vial | The conjugated π-system of the molecule can absorb UV light, which can accelerate oxidative degradation and other photochemical reactions. |
| Moisture | Tightly Sealed, Dry | The ester functional group is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of trace acid or base.[4] Aromatic amines are also hygroscopic.[2] |
Question 3: I need to make a stock solution. What is the best solvent, and how long will it be stable?
Answer: Long-term storage in solution is strongly discouraged. Always prepare solutions fresh for immediate use.
If you must prepare a solution for use within a single day:
-
Recommended Solvents: Anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are suitable. Ensure they are from a freshly opened bottle or have been properly dried and degassed.
-
Solvents to Avoid: Protic solvents like methanol or ethanol can participate in transesterification or other side reactions. Avoid acidic solvents (e.g., acetic acid) or solutions containing acid, as this can protonate the amine and potentially catalyze the hydrolysis of the furan ring.[5][6]
-
Stability in Solution: Even in a suitable solvent, stability is limited. Under an inert atmosphere and protected from light, a solution might be viable for a few hours. Monitor for any color change (e.g., darkening), which indicates decomposition is occurring.
Part 2: Troubleshooting Guide - Addressing In-Experiment Issues
This section focuses on problems that arise during the course of an experiment.
Problem 1: My reaction mixture turns dark brown or black immediately after adding this compound.
Root Cause Analysis: This is a classic sign of rapid, uncontrolled oxidation of the aromatic amine. The likely triggers are:
-
Atmospheric Oxygen: The reaction was not performed under an inert atmosphere.
-
Oxidizing Reagents: One of the reagents in your mixture is a potent oxidant (e.g., certain metal catalysts, peroxides).
-
Acidic Conditions: Strong acids can sometimes promote oxidative pathways.
-
Solvent Impurities: Peroxides in aged ethers (like THF or diethyl ether) are highly reactive and will rapidly oxidize the amine.
Troubleshooting Steps:
-
Inert Atmosphere is Mandatory: Purge your reaction vessel thoroughly with argon or nitrogen. Use degassed solvents to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Compatibility Check: Review all reagents for potential oxidative properties. If an oxidant is required for your transformation, consider adding the amine substrate last and at a reduced temperature to control the reaction rate.
-
Use High-Purity Solvents: Use freshly purified or anhydrous-grade solvents. Test ethers for the presence of peroxides before use.
Problem 2: My reaction is sluggish, and the yield is poor. TLC analysis shows a significant amount of unreacted starting material and a new, more polar spot.
Root Cause Analysis: The new, more polar spot is very likely the hydrolyzed product, 5-(2-aminophenyl)furan-2-carboxylic acid . This occurs when the methyl ester is cleaved.
-
Water Contamination: The primary cause is moisture in the reagents or solvents.
-
Basic or Acidic Reagents: The reaction conditions may be too basic or acidic, catalyzing the hydrolysis. For example, using reagents like sodium hydroxide, potassium carbonate with water, or strong acids will promote this side reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents.
-
Control pH: If your reaction requires a base, consider using a non-nucleophilic, hindered organic base (e.g., triethylamine, DIPEA) in an anhydrous solvent instead of an aqueous inorganic base. If acid is required, use the minimum necessary amount.
-
Characterize the Byproduct: Isolate the polar byproduct and obtain a mass spectrum or NMR to confirm its identity as the carboxylic acid. This confirms hydrolysis is the issue.
Problem 3: I am getting multiple unidentified byproducts, and my mass spec results are confusing.
Root Cause Analysis: This can point towards the degradation of the furan ring itself. The furan heterocycle, while aromatic, is less stable than benzene and can undergo various reactions.[5]
-
Ring Opening: Under strongly acidic conditions or in the presence of certain oxidants, the furan ring can be cleaved, leading to the formation of 1,4-dicarbonyl compounds.[6]
-
Diels-Alder Reactivity: Furans can act as dienes in Diels-Alder reactions, especially with reactive dienophiles.[7]
-
Electrophilic Attack: The ring is electron-rich and susceptible to attack by strong electrophiles, which can lead to a cascade of unpredictable side reactions.[5]
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Avoid harsh acidic conditions if possible. If an acid catalyst is necessary, use the mildest one that is effective (e.g., a Lewis acid over a strong Brønsted acid).
-
Check for Dienophiles: Ensure none of your reagents or intermediates can act as a reactive dienophile.
-
Simplify and Isolate: Try running the reaction at a lower temperature to see if byproduct formation is reduced. If possible, perform the reaction in a stepwise manner to avoid having multiple reactive species present at once.
Part 3: Protocols & Methodologies
Protocol 1: Recommended Handling and Weighing Procedure
-
Remove the sealed vial from the -20°C freezer.
-
Place it in a desiccator and allow it to warm to ambient room temperature for at least 20-30 minutes. This step is critical to prevent atmospheric moisture from condensing on the cold solid when the vial is opened.
-
Once at room temperature, briefly flush the vial head-space with a gentle stream of argon or nitrogen.
-
Quickly weigh the desired amount of solid into your reaction vessel, which has already been flushed with inert gas.
-
Immediately reseal the vial, purge the headspace with inert gas again, wrap the cap with paraffin film, and return it to the freezer.
Protocol 2: Rapid Purity Assessment by TLC
-
Prepare a Sample: Dissolve a tiny amount (tip of a needle) of the solid in 0.5 mL of ethyl acetate.
-
Eluent System: A good starting point is 30% Ethyl Acetate in Hexane. Adjust polarity as needed.
-
Spotting: Spot the solution onto a silica gel TLC plate.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization:
-
Examine the plate under UV light (254 nm). The compound should be UV-active.
-
Stain the plate using a potassium permanganate (KMnO₄) dip. The aromatic amine will react readily, showing up as a yellow/brown spot on a purple background.
-
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of baseline material or multiple spots indicates significant degradation.
Part 4: Mechanistic Insights into Degradation
Understanding the chemical pathways of degradation is key to preventing them.
Caption: Recommended workflow for handling the reagent.
References
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Link
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Link
-
Fluorochem. Methyl 5-(4-aminophenyl)furan-2-carboxylate. Link
-
MedChemExpress. Methyl 2-furoate (Methyl furan-2-carboxylate). Link
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Link
-
BLDpharm. Methyl 5-(3-aminophenyl)furan-2-carboxylate. Link
-
Biology LibreTexts. (2026). Pathways of Amino Acid Degradation. Link
-
YouTube. (2020). Five Member Heterocycles Reactivity of Furan. Link
-
U.S. EPA. Volatile Organic Compounds' Impact on Indoor Air Quality. Link
-
ResearchGate. (2025). Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling. Link
-
SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Link
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Link
-
Benchchem. 5-Amino-furan-2-carboxylic acid. Link
-
ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Link
-
Organic Reactions. Oxidative Cleavage of Furans. Link
-
Sigma-Aldrich. HPLC Troubleshooting Guide. Link
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Link
-
University of Rochester Chemistry. Troubleshooting: The Workup. Link
Sources
Technical Support Center: Synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls and challenges associated with this synthesis. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you optimize your reaction outcomes, ensure product purity, and overcome common experimental hurdles.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, is often plagued by challenges stemming from the inherent reactivity of its functional groups. The presence of an acid-sensitive furan ring, a nucleophilic amino group, and an ester moiety within the same molecule creates a delicate balance that must be carefully managed. This guide addresses the most common issues encountered during its synthesis, which typically involves the cyclization of a 1,4-dicarbonyl precursor, a variant of the Paal-Knorr furan synthesis.[1][2]
Section 1: Synthesis Overview and Key Pitfalls
The most common approach to synthesizing the furan core is the Paal-Knorr reaction, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[3] For the target molecule, this requires a precursor that incorporates the 2-aminophenyl and methyl carboxylate functionalities. The primary challenges in this process are summarized below.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Table 1: Common Synthesis Pitfalls at a Glance
| Problem Area | Common Pitfalls | Potential Consequences |
| Reaction Conditions | Harsh acid catalysts (e.g., conc. H₂SO₄) | Degradation of the furan ring, polymerization of the aniline moiety.[1] |
| High temperatures or prolonged reaction times | Product decomposition, increased side product formation.[4] | |
| Starting Materials | Unstable 1,4-dicarbonyl precursor | Low conversion, complex reaction mixture.[5] |
| Presence of water in reagents/solvents | Incomplete dehydration, favoring the hemiacetal intermediate.[1] | |
| Side Reactions | Self-condensation of starting materials | Formation of polymeric tars, reducing yield. |
| Oxidation of the aminophenyl group | Generation of colored impurities, difficult purification. | |
| Product Isolation | Product instability during workup | Hydrolysis of the ester group, degradation of the furan. |
| Co-elution of impurities | Difficulty in achieving high purity via column chromatography. |
Section 2: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to provide direct, actionable solutions.
Q1: My reaction yield is consistently low or I'm recovering mostly starting material. What are the likely causes?
A1: Low yield is the most frequently reported issue and typically points to suboptimal reaction conditions or incomplete conversion. The Paal-Knorr synthesis is an equilibrium process, and several factors can prevent it from proceeding to completion.[1][4]
Causality & Troubleshooting Steps:
-
Inadequate Catalyst: Strong mineral acids like sulfuric acid, while traditional, can degrade the sensitive furan product and the aniline functionality.[4]
-
Presence of Water: The final step of the mechanism is the dehydration of a cyclic hemiacetal.[1] Any water present in the reaction mixture will shift the equilibrium away from the desired furan product.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and consider adding a dehydrating agent like molecular sieves to the reaction vessel.
-
-
Suboptimal Temperature and Time: Excessive heat or prolonged reaction times can lead to decomposition of the furan ring.[4] Conversely, insufficient heat may result in a sluggish reaction.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave-assisted synthesis is an excellent alternative, often dramatically reducing reaction times from hours to minutes and improving yields by minimizing thermal decomposition.[2]
-
Table 2: Comparison of Acid Catalysts for Furan Synthesis
| Catalyst | Typical Conditions | Pros | Cons |
| H₂SO₄, HCl | Reflux in solvent (e.g., Toluene) | Inexpensive, readily available. | Harsh; often causes degradation and side reactions.[1][4] |
| p-TsOH | Reflux with Dean-Stark trap | Moderately strong, allows for water removal. | Can still be too harsh for sensitive substrates. |
| Lewis Acids (Sc(OTf)₃, Bi(NO₃)₃) | RT to moderate heat | Mild, high efficiency, often reusable.[1] | Higher cost. |
| Solid Acids (Clays, Montmorillonite) | Heating | Easy to remove (filtration), environmentally benign.[1] | May require higher temperatures than Lewis acids. |
Q2: My final product is dark and appears to be a complex mixture of impurities. How can I prevent this?
A2: The formation of dark, often polymeric, byproducts is a classic sign of side reactions, particularly involving the aniline moiety and the furan ring itself under acidic conditions.
Mechanistic Insight & Prevention:
The 2-aminophenyl group is susceptible to oxidation, especially at elevated temperatures in the presence of air and acid. Furthermore, the electron-rich furan ring can be protonated, initiating polymerization or ring-opening pathways.[6]
Caption: Desired cyclization vs. common acid-catalyzed side reactions.
Troubleshooting Steps:
-
Protect the Amino Group: If milder conditions are insufficient, consider protecting the amine as an acetamide or a carbamate (e.g., Boc). This reduces its nucleophilicity and susceptibility to oxidation. The protecting group can be removed in a subsequent step.
-
Run Under Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can significantly reduce oxidative side reactions.
-
Lower the Reaction Temperature: As discussed in Q1, use the minimum temperature required for the reaction to proceed at a reasonable rate.
Q3: I am struggling to purify the product by column chromatography. It either streaks badly or co-elutes with impurities.
A3: Purification challenges are common due to the molecule's dual nature: the relatively non-polar furan-phenyl core and the polar amine and ester groups. The basicity of the free amine often leads to tailing on silica gel.
Effective Purification Strategies:
-
Column Chromatography with a Modified Eluent:
-
Technique: Use a gradient elution on silica gel, starting with a non-polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.
-
Key Tip: To prevent streaking, add a small amount of triethylamine (~0.5-1%) to your eluent system. The triethylamine acts as a competitive base, deactivating the acidic silanol groups on the silica surface and ensuring the product elutes as a sharp band.
-
-
Recrystallization:
-
Technique: If the crude product is sufficiently pure (>85%), recrystallization can be highly effective.
-
Solvent Selection: Experiment with solvent systems like Ethyl Acetate/Hexane or Dichloromethane/Methanol. Dissolve the crude solid in a minimum amount of the more polar solvent while warm, and then slowly add the less polar solvent until turbidity appears. Cool slowly to allow for crystal formation.
-
-
Alternative Stationary Phases: If silica gel fails, consider using neutral or basic alumina for chromatography, which is more compatible with basic compounds.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Is the Paal-Knorr synthesis the only way to prepare this compound? While the Paal-Knorr is a very common method for furan synthesis, other routes exist for related aryl-furans. For instance, the Meerwein arylation reaction, which involves the reaction of a diazonium salt with a furan derivative, has been used to synthesize similar structures.[7][8] However, this route can have its own challenges, including low yields and regioselectivity issues. For most applications, optimizing the Paal-Knorr approach is more straightforward.
FAQ 2: How can I confirm the identity and purity of my final product? A combination of analytical techniques is essential.
-
¹H and ¹³C NMR: Will confirm the chemical structure and identify the presence of impurities.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.[9]
-
TLC/LC-MS: To assess the purity and number of components in the sample.
-
Melting Point: A sharp melting point is a good indicator of high purity.
FAQ 3: The product appears to degrade upon storage. What are the best storage conditions? The aminophenyl furan structure can be sensitive to light, air, and residual acid. Over time, it may darken due to oxidation. For long-term storage, keep the purified solid in a sealed amber vial under an inert atmosphere (argon or nitrogen) and store it in a freezer (-20 °C).
Section 4: Reference Experimental Protocol
This protocol is a representative example based on modern, mild Paal-Knorr conditions and should be adapted and optimized for your specific 1,4-dicarbonyl precursor.
Synthesis of this compound via Microwave-Assisted Cyclization
-
Reactant Preparation:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl precursor (1.0 mmol, 1.0 eq).
-
Add anhydrous toluene (5 mL).
-
Add Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 0.05 eq).
-
-
Reaction:
-
Seal the vial with a septum cap.
-
Place the vial in a microwave reactor.
-
Irradiate at 120 °C for 15-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Monitoring: After the initial run, cool the vial, carefully take an aliquot, and analyze by TLC (e.g., 4:1 Hexane:EtOAc) to check for consumption of the starting material. If the reaction is incomplete, continue irradiation for another 15 minutes.
-
-
Workup:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 15 mL) to neutralize any residual acid.
-
Wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Prepare a silica gel column using a slurry of 98:2 Hexane:Ethyl Acetate.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient solvent system, starting with 98:2 Hexane:Ethyl Acetate and gradually increasing to 80:20 Hexane:Ethyl Acetate. Important: Add 0.5% triethylamine to the eluent mixture to prevent tailing.
-
Collect fractions and combine those containing the pure product as determined by TLC.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
-
References
- Benchchem. Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
- Benchchem. Troubleshooting common issues in furan ring synthesis.
- Alfa Chemistry. Paal-Knorr Synthesis.
- Organic Chemistry Portal. Paal-Knorr Furan Synthesis.
- PubChemLite. This compound (C12H11NO3).
- MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- ResearchGate. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
- ResearchGate. Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Scaling Up the Synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate
Welcome to the dedicated technical support center for the scalable synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is on addressing the practical challenges encountered when transitioning this synthesis from bench-scale to larger-scale production.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the formation of a C-N bond between a furan derivative and an aniline moiety. While several synthetic routes are viable on a small scale, scaling up presents unique challenges related to reaction efficiency, impurity profiles, and operational safety. This guide provides expert insights and actionable solutions to navigate these complexities.
Troubleshooting Guide: Common Issues in Scale-Up Synthesis
This section addresses specific problems that may arise during the scale-up of the synthesis of this compound, which is commonly synthesized via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.
Issue 1: Low or Stagnant Reaction Yield
Q: My palladium-catalyzed C-N coupling reaction is giving low yields or stalling before completion upon scale-up. What are the likely causes and how can I troubleshoot this?
A: Low yields in palladium-catalyzed cross-coupling reactions are a common issue during scale-up.[1][2] The primary causes often revolve around catalyst deactivation, inefficient mixing, or suboptimal reaction conditions that do not translate well to a larger volume.[3]
Troubleshooting Steps:
-
Catalyst System Integrity:
-
Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture, leading to deactivation.[1] Ensure rigorous degassing of solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. On a larger scale, this becomes even more critical.
-
Ligand Selection: The choice of phosphine ligand is crucial for the success of Buchwald-Hartwig amination.[4][5] Sterically hindered and electron-rich ligands often improve catalyst stability and activity.[5] If you are using a first-generation ligand, consider switching to a more advanced, bulky biarylphosphine ligand which can enhance reaction rates and yields.[6]
-
Catalyst Loading: While it's tempting to reduce catalyst loading for cost reasons on a larger scale, this can sometimes lead to incomplete conversion. It is important to optimize the catalyst loading (mol %) for each scale of the reaction.[7]
-
-
Reaction Parameters on Scale:
-
Temperature Control: Inadequate heat transfer in larger reactors can lead to localized "hot spots" or insufficient heating, both of which can affect the reaction rate and lead to side product formation.[3][8] Monitor the internal reaction temperature closely and ensure efficient stirring.
-
Mixing Efficiency: As the reaction volume increases, so does the difficulty of achieving homogeneous mixing. Poor mixing can lead to localized concentration gradients of reagents, affecting the reaction rate. Ensure your stirring apparatus is appropriately sized and powered for the reactor volume.
-
-
Reagent Quality:
-
Solvent and Base Purity: Ensure that the solvent is anhydrous and the base is of high purity. Water can hydrolyze the phosphine ligands and some bases, leading to catalyst deactivation.
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant amounts of homocoupled and/or dehalogenated side products in my reaction mixture. How can I improve the selectivity towards the desired product?
A: The formation of side products such as homocoupling of the aryl halide or dehalogenation is a common competing pathway in cross-coupling reactions, reducing the yield of the target molecule.[1]
Troubleshooting Steps:
-
Minimizing Homocoupling:
-
This side reaction involves the coupling of two molecules of the same starting material.[1] In the context of a Buchwald-Hartwig reaction, this can be promoted by the presence of oxygen.[1]
-
Solution: Rigorous degassing of all solvents and reagents is critical. Running the reaction at a lower temperature can also help to minimize this side reaction.[1]
-
-
Preventing Dehalogenation:
-
This side reaction replaces the halide on your starting material (e.g., methyl 5-bromofuran-2-carboxylate) with a hydrogen atom.[1]
-
Causes: This is more common with electron-rich aryl halides and highly active catalyst systems. The hydrogen source can be the solvent, base, or other reagents.[1]
-
Solutions: Consider using a less active catalyst system, a different solvent, or a milder base. Verifying the stability of your starting material under the coupling conditions through control experiments can help diagnose the problem.[1]
-
Issue 3: Difficulties in Product Purification
Q: The purification of this compound is proving difficult on a larger scale due to persistent impurities. What are the best strategies for purification?
A: Purification challenges on a larger scale are common, especially when dealing with residual catalyst and closely related impurities.
Troubleshooting Steps:
-
Removal of Residual Palladium/Copper:
-
Palladium: Residual palladium can often be removed by treating the crude product solution with activated carbon or silica gel treated with a thiol-containing scavenger.
-
Copper: For Ullmann-type reactions, residual copper can be chelated and removed by washing the organic layer with an aqueous solution of a chelating agent like EDTA.
-
-
Chromatographic Purification:
-
While column chromatography is standard on a lab scale, it can be cumbersome for large quantities. Consider using a flash chromatography system with pre-packed columns for more efficient separation.
-
An alternative is to try and induce crystallization of the desired product.
-
-
Crystallization/Recrystallization:
-
This is often the most effective method for purifying large quantities of solid products. A systematic solvent screen should be performed on a small scale to identify a suitable solvent or solvent system for crystallization.
-
-
Adsorption Techniques:
-
For some furan derivatives, purification can be achieved through adsorption on activated carbon followed by desorption with a suitable solvent.[9] This method can be particularly useful for removing polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable synthetic strategy for scaling up the synthesis of this compound?
A1: Both the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are viable options.[4][10]
-
Buchwald-Hartwig Amination: This is often the preferred method in modern organic synthesis due to its generally milder reaction conditions, broader substrate scope, and higher yields.[4][11] The development of sophisticated phosphine ligands has greatly improved the efficiency of this reaction.[5]
-
Ullmann Condensation: This is a more traditional method that typically requires higher temperatures and stoichiometric amounts of copper.[10][12] However, recent advancements have led to the development of more active copper catalyst systems that can operate under milder conditions.[12]
The choice between the two will depend on factors such as cost of reagents, availability of equipment, and the specific functional group tolerance required.
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Scaling up any chemical reaction introduces new safety hazards that must be carefully managed.[8]
-
Thermal Runaway: C-N coupling reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] This can lead to a thermal runaway if the reaction rate accelerates uncontrollably. Always conduct a thorough thermal hazard assessment before scaling up.[3][13]
-
Reagent Handling: Many of the reagents used, such as phosphine ligands and palladium catalysts, can be air-sensitive or toxic.[14] Always handle these materials in a well-ventilated fume hood or glove box and wear appropriate personal protective equipment (PPE).[14][15]
-
Solvent Safety: The use of large volumes of flammable organic solvents increases the risk of fire.[8] Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.
A guiding principle is to never scale a reaction by more than a factor of three from the previous run without a thorough safety review. [8]
Q3: How do I choose the optimal solvent and base for the reaction?
A3: The choice of solvent and base is critical for the success of the reaction.
-
Solvents: Aprotic polar solvents such as toluene, dioxane, or DMF are commonly used for both Buchwald-Hartwig and Ullmann reactions.[10][16] The choice will depend on the solubility of the starting materials and the desired reaction temperature.
-
Bases: A strong, non-nucleophilic base is typically required. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The strength of the base can influence the reaction rate and should be optimized.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Provide quantitative data on the reaction progress and can be used to identify the formation of side products.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
Experimental Protocols
Representative Lab-Scale Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for your specific starting materials and equipment.
-
Setup: In a glovebox, add methyl 5-bromofuran-2-carboxylate (1.0 equiv.), 2-aminoaniline (1.2 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and a phosphine ligand (e.g., XPhos, 2-4 mol %) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add sodium tert-butoxide (1.4 equiv.) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Scheme: Synthesis of this compound
Caption: A decision tree for troubleshooting low reaction yields.
References
- BenchChem. (n.d.). Troubleshooting common issues in furan ring synthesis.
- BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
- BenchChem. (2025). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
- BenchChem. (2025). troubleshooting unexpected side products in furan amine synthesis.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL.
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Gumballdegree. (2025). Safety steps when synthesizing organic compounds. YouTube.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Wikipedia. (n.d.). Ullmann condensation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Syntheses. (n.d.). Furan.
- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
- NIH. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC.
- ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate.
- PubChemLite. (n.d.). This compound (C12H11NO3).
- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Wikipedia. (n.d.). Ullmann reaction.
- European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
- ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
Sources
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Technical Support Center: Catalyst Selection for the Synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning the synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate. Given that this specific molecule is not extensively documented, this guide provides a framework for catalyst selection and troubleshooting based on well-established palladium-catalyzed cross-coupling reactions for analogous structures.
PART 1: Proposed Synthetic Strategy & Catalyst Selection
The structure of this compound suggests its synthesis via a carbon-carbon bond formation between a furan ring and a phenyl ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for such transformations, known for its mild reaction conditions and tolerance of various functional groups.[1][2][3]
A logical approach would be the coupling of a furan-containing boronic acid or ester with an aminophenyl halide, or vice-versa. For this guide, we will focus on the reaction between Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate and 2-bromoaniline .
Frequently Asked Questions (FAQs) on Catalyst System Selection
Q1: What is the most suitable catalyst for the proposed Suzuki-Miyaura coupling?
A1: Palladium catalysts are the gold standard for Suzuki-Miyaura reactions.[1][4] For this specific transformation, a high-activity catalyst system is recommended, especially given the potential for catalyst inhibition by the amine group on the aniline substrate. A combination of a palladium(0) precursor and a bulky, electron-rich phosphine ligand is often the most effective approach.
Q2: How do I choose the right palladium precursor?
A2: Several palladium precursors can be effective. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and [Pd(allyl)Cl]₂ are common choices as they are stable sources of the active Pd(0) catalyst.[5][6] Palladium(II) precursors like Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) can also be used, as they are reduced in situ to Pd(0), though this can sometimes lead to less predictable catalyst activity.[4][7]
Q3: Which phosphine ligand should I select?
A3: Ligand selection is critical for a successful Suzuki-Miyaura coupling. For coupling reactions involving potentially challenging substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended.[8] Ligands such as SPhos and XPhos have demonstrated exceptional reactivity and stability, often allowing for lower catalyst loadings and milder reaction conditions.[8] The choice of ligand can significantly impact the balance between oxidative addition and reductive elimination in the catalytic cycle.[9]
Q4: What is the role of the base, and which one should I use?
A4: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[2] For this reaction, a moderately strong base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and effective bases for Suzuki-Miyaura couplings.[7][8] Stronger bases like sodium tert-butoxide (t-BuONa) can also be used, particularly with less reactive substrates, but may promote side reactions.[6]
Q5: What solvent system is appropriate for this reaction?
A5: A polar aprotic solvent is generally preferred. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[5][6][10] Often, a mixture of an organic solvent with water is used, as this can enhance the solubility of the base and facilitate the reaction.[7][11]
Recommended Starting Conditions
For the synthesis of this compound via Suzuki-Miyaura coupling, the following starting conditions are recommended for initial screening:
| Component | Recommendation | Loading (mol%) |
| Palladium Precursor | Pd₂(dba)₃ | 1-2 |
| Ligand | SPhos or XPhos | 2-4 |
| Base | K₂CO₃ or K₃PO₄ | 2-3 equivalents |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | - |
| Temperature | 80-100 °C | - |
PART 2: Troubleshooting Guide
Even with a well-designed catalytic system, challenges can arise during the synthesis. This section addresses common problems and provides a logical approach to troubleshooting.
Problem 1: Low or No Conversion of Starting Materials
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Reasoning: The active Pd(0) species is susceptible to oxidation. Improper handling or storage of the palladium precursor or ligand can lead to deactivation. The free amine on the 2-bromoaniline substrate can also coordinate to the palladium center and inhibit catalytic activity.[12]
-
-
Suboptimal Reaction Temperature:
-
Reasoning: The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step and is temperature-dependent.[13]
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to check for product formation and starting material consumption.
-
-
Incorrect Base:
-
Reasoning: The choice and strength of the base are crucial for the transmetalation step.[2] An inappropriate base may not be effective in activating the boronic ester.
-
Solution: If using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.
-
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions:
-
Homocoupling of the Boronic Ester:
-
Reasoning: This side reaction can occur, especially at higher temperatures or if the reaction is oxygen-contaminated. It leads to the formation of a dimer of the furan-containing starting material.
-
Solution: Ensure the reaction is thoroughly deoxygenated. Lowering the reaction temperature may also reduce the rate of homocoupling.
-
-
Protodeborylation of the Boronic Ester:
-
Reasoning: The boronic ester can react with water or other protic sources to be replaced by a hydrogen atom, especially under basic conditions.[14]
-
Solution: Use anhydrous solvents and ensure the base is dry. While some water is often beneficial, excessive amounts can be detrimental.
-
Experimental Workflow for Catalyst System Optimization
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Simplified Catalytic Cycle and Potential Failure Points
Caption: Suzuki-Miyaura catalytic cycle with key failure points.
PART 3: Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound.
Materials:
-
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate
-
2-bromoaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate (1.0 eq), 2-bromoaniline (1.2 eq), and K₂CO₃ (2.0 eq).
-
In a separate vial, weigh Pd₂(dba)₃ (0.01 eq) and SPhos (0.02 eq).
-
Evacuate and backfill the reaction flask with nitrogen or argon three times.
-
Add the catalyst and ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Add anhydrous toluene and deionized water (e.g., in a 4:1 ratio) via syringe. The solvent should be degassed prior to use by sparging with inert gas for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
This guide provides a comprehensive starting point for the synthesis of this compound. Remember that every reaction is unique, and optimization of the catalyst system and reaction conditions may be necessary to achieve the desired outcome.
References
- Vertex AI Search. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
-
Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2483. [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605. [Link]
-
Yuan, H., et al. (2020). Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. Green Chemistry, 22(3), 835-841. [Link]
- Semantic Scholar. (n.d.). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
-
ResearchGate. (n.d.). Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH 3 over a bifunctional catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H11NO3). Retrieved from [Link]
- Semantic Scholar. (n.d.). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(26), 4834-4866. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Molecules. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Selectivity controlled synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural, ammonia and hydrogen peroxide. Retrieved from [Link]
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved from [Link]
Sources
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- 7. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
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Validation & Comparative
A Technical Guide to Methyl 5-(2-aminophenyl)furan-2-carboxylate: A Comparative Analysis of its Potential in Medicinal Chemistry
The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous compounds with a wide array of biological activities. Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems make it a valuable building block in the design of novel therapeutics. This guide provides an in-depth technical comparison of Methyl 5-(2-aminophenyl)furan-2-carboxylate, a promising yet under-explored furan derivative, with other key furan-based compounds that have demonstrated significant potential in anticancer and antibacterial applications.
While direct comparative experimental data for this compound is not extensively available in the current literature, this guide will leverage established structure-activity relationships (SAR) and performance data from closely related analogs to provide a predictive and insightful analysis for researchers, scientists, and drug development professionals.
A Comparative Guide to the Biological Activity of Methyl 5-(2-aminophenyl)furan-2-carboxylate and Related Furan Derivatives
For researchers, scientists, and drug development professionals, the furan scaffold represents a privileged heterocyclic motif due to its presence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable building block in medicinal chemistry.[2] This guide provides an in-depth comparative analysis of the potential biological activities of Methyl 5-(2-aminophenyl)furan-2-carboxylate, a compound for which specific biological data is not yet extensively published. By examining structurally related furan derivatives with documented anticancer and antimicrobial properties, we can infer potential therapeutic applications and guide future research. This document synthesizes available experimental data, details relevant methodologies, and explores the structure-activity relationships (SAR) that govern the biological effects of this promising class of compounds.
The Furan Scaffold: A Versatile Core in Drug Discovery
The five-membered aromatic ring of furan is a common feature in many natural products and synthetic pharmaceuticals.[1][3] Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The versatility of the furan ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will focus on two key areas of biological activity where furan derivatives have shown significant promise: anticancer and antimicrobial applications.
Comparative Analysis of Biological Activity
While direct experimental data for this compound is limited, we can extrapolate its potential bioactivity by comparing it with structurally similar furan derivatives. The primary areas of interest are its potential as an anticancer and antimicrobial agent.
Numerous studies have demonstrated the cytotoxic effects of furan derivatives against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. Below is a comparison of the anticancer activity of several furan derivatives, providing a basis for predicting the potential of this compound.
Table 1: Comparative Anticancer Activity of Furan Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | HeLa | 64.00 (µg/mL) | [6] |
| HepG2 | 102.53 (µg/mL) | [6] | |
| Amine derivative of Methyl 5-(hydroxymethyl)furan-2-carboxylate | HeLa | 62.37 (µg/mL) | [3][7] |
| Furan-based pyridine carbohydrazide derivative | MCF-7 | 4.06 | |
| Furan-based N-phenyl triazinone derivative | MCF-7 | 2.96 | |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative | MCF-7 | 0.85 | [5] |
Furan derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.[8][9] The antimicrobial efficacy is often dependent on the specific substitutions on the furan ring.
Table 2: Comparative Antimicrobial Activity of Furan Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | Staphylococcus aureus | 500.00 | [3] |
| Bacillus cereus | 500.00 | [3] | |
| Amine derivative of Methyl 5-(hydroxymethyl)furan-2-carboxylate | Bacillus subtilis | 250.00 | [3] |
| Escherichia coli | 250.00 | [3] | |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [8][9] |
| Staphylococcus aureus | 128 | [8] |
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of 5-arylfuran-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The presence of an amino group at the ortho-position of the phenyl ring in this compound is expected to significantly influence its electronic and steric properties, and therefore its biological activity.
Based on the available data for related compounds, the following SAR can be inferred:
-
Substitution on the Furan Ring: The methyl carboxylate group at the 2-position of the furan ring appears to be important for activity.
-
Substitution at the 5-Position: The nature of the substituent at the 5-position is a key determinant of both anticancer and antimicrobial activity. The introduction of an aminophenyl group could enhance interactions with biological targets through hydrogen bonding.
Future research should focus on the synthesis of this compound and its analogs to experimentally validate these hypotheses. Screening against a panel of cancer cell lines and pathogenic microbes would provide valuable data to establish a more definitive SAR for this class of compounds.
Caption: General Structure-Activity Relationship for 5-Aryl Furan-2-Carboxylates.
Experimental Methodologies
To facilitate further research into this compound and its analogs, detailed protocols for assessing anticancer and antimicrobial activities are provided below.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT Cytotoxicity Assay.
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While direct biological data for this compound is not yet available, a comparative analysis of structurally related furan derivatives suggests its potential as a valuable scaffold for the development of novel anticancer and antimicrobial agents. The presence of the 2-aminophenyl substituent offers opportunities for unique interactions with biological targets. The experimental protocols and structure-activity relationship insights provided in this guide are intended to serve as a foundation for future research to unlock the full therapeutic potential of this and related furan derivatives.
References
-
Synthesis, Characterization, and Antimicrobial Evaluation of New Furan2-Carboxamide Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
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Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. (2021). Pharmacia, 68(1), 1-8. [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). ResearchGate. [Link]
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Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2020). Anticancer Agents in Medicinal Chemistry, 20(12), 1475-1486. [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2419. [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). Molecules, 27(19), 6296. [Link]
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Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (2020). Science Alert. [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Semantic Scholar. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(2). [Link]
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Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (2022). Journal of Medicinal Chemistry, 65(23), 15836-15853. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Data Validation of Methyl 5-(2-aminophenyl)furan-2-carboxylate
For researchers and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of predicted versus expected spectroscopic data for the validation of "Methyl 5-(2-aminophenyl)furan-2-carboxylate," a compound of interest in medicinal chemistry. We will delve into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, not merely as data acquisition techniques, but as interconnected tools for building a robust, self-validating structural hypothesis.
The Imperative of Multi-faceted Spectroscopic Validation
The structure of this compound is presented below:
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For a definitive structural confirmation, the predicted ¹H NMR spectrum should align with the experimental data in terms of chemical shifts, integration values, and multiplicity (splitting patterns).
Predicted ¹H NMR Data
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | Multiplet | 2H | Aromatic protons |
| ~7.2 - 7.0 | Doublet | 1H | Furan proton |
| ~6.9 - 6.7 | Multiplet | 2H | Aromatic protons |
| ~6.6 - 6.4 | Doublet | 1H | Furan proton |
| ~4.5 (broad) | Singlet | 2H | -NH₂ protons |
| 3.85 | Singlet | 3H | -OCH₃ protons |
Interpretation and Comparison
The aromatic region is expected to show a complex pattern due to the ortho-substituted benzene ring. The two furan protons, being in different electronic environments, should appear as distinct doublets. The amine (-NH₂) protons often present as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration. The methyl ester (-OCH₃) protons are typically a sharp singlet in a predictable region. When comparing with an experimental spectrum, any significant deviation from these predicted values would warrant further investigation into the compound's structure or purity.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like those of the amine group.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better resolution of complex multiplets.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. It is a powerful tool for confirming the carbon framework of a synthesized compound.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (ppm) | Assignment |
| ~160 | C=O (ester) |
| ~155 | Furan C-O |
| ~145 | Furan C-N |
| ~142 | Aromatic C-NH₂ |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~120 | Furan CH |
| ~118 | Aromatic C-C(furan) |
| ~116 | Aromatic CH |
| ~115 | Aromatic CH |
| ~110 | Furan CH |
| ~52 | -OCH₃ |
Interpretation and Comparison
The ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The carbonyl carbon of the ester group will be the most downfield signal. The carbons of the furan and benzene rings will appear in the aromatic region, with their specific chemical shifts influenced by the attached functional groups. The methyl ester carbon will be the most upfield signal. Any discrepancy in the number of signals or their chemical shifts between the predicted and experimental spectra would indicate an incorrect structure or the presence of impurities.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use the same NMR spectrometer as for the ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment than ¹H NMR, so an adequate acquisition time is necessary.
-
Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.
Mass Spectrometry: The Molecular Weight and Fragmentation
Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For structural validation, the experimentally determined molecular weight should match the calculated exact mass of the target compound.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₁NO₃
-
Exact Mass: 217.0739 g/mol
-
Predicted [M+H]⁺: 218.0812 m/z[1]
Interpretation of Fragmentation
The fragmentation pattern in mass spectrometry is like a molecular fingerprint. While detailed prediction is complex, some likely fragmentation pathways for this compound include:
-
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 186.
-
Loss of the methyl ester group (-COOCH₃): This would lead to a fragment at m/z 158.
-
Cleavage of the furan ring: This can lead to a variety of smaller fragments.
The presence of these key fragments in the experimental mass spectrum would provide strong evidence for the proposed structure.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method (e.g., ESI, Electron Impact). ESI is a "soft" ionization technique that often keeps the molecular ion intact.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Infrared Spectroscopy: The Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (two bands) | N-H stretch (amine) |
| ~3100 | C-H stretch (aromatic/furan) |
| ~2950 | C-H stretch (aliphatic -CH₃) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1480 | C=C stretch (aromatic/furan) |
| ~1250 | C-O stretch (ester) |
Interpretation and Comparison
The IR spectrum should clearly show the characteristic absorption bands for the amine, ester, and aromatic/furan functionalities. The presence of two distinct N-H stretching bands is characteristic of a primary amine. The strong C=O stretch of the ester is usually a prominent feature. The C-H stretches above 3000 cm⁻¹ are indicative of aromatic and furan C-H bonds. The absence of any of these key bands or the presence of unexpected strong absorptions would cast doubt on the assigned structure.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or as a thin film on a salt plate.
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the major absorption bands and correlate them with specific functional groups.
A Holistic Approach to Validation
The power of spectroscopic validation lies in the convergence of evidence from these diverse techniques. The diagram below illustrates a logical workflow for this process.
Caption: A workflow for the spectroscopic validation of a synthesized compound.
By systematically acquiring and interpreting data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, and by critically comparing this data with theoretically predicted values, researchers can build a robust and defensible case for the structure of a novel compound. This multi-faceted approach is essential for ensuring the integrity of chemical research and for the successful advancement of drug development programs.
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ResearchGate. (2019). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved from [Link]
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A Comparative Guide to Methyl 5-(aminophenyl)furan-2-carboxylate Isomers: An In-Depth Analysis of Ortho vs. Para Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the subtle shift of a functional group on an aromatic or heteroaromatic scaffold can induce profound changes in molecular properties and biological activity. This guide provides a detailed comparative analysis of two key positional isomers: Methyl 5-(2-aminophenyl)furan-2-carboxylate (the ortho isomer) and Methyl 5-(4-aminophenyl)furan-2-carboxylate (the para isomer). While direct, side-by-side experimental studies on these specific molecules are not extensively documented in publicly available literature, this guide synthesizes established principles of organic chemistry, data from closely related analogs, and predictive methodologies to offer a robust, scientifically-grounded comparison.
We will explore the nuanced differences in their synthesis, electronic and steric properties, predicted spectroscopic signatures, and potential biological implications. This analysis is designed to equip researchers with the foundational knowledge to make informed decisions in experimental design, compound selection, and structure-activity relationship (SAR) studies.
Structural and Electronic Properties: The Decisive Role of Substituent Position
The core difference between the two isomers lies in the position of the amino group on the phenyl ring relative to the furan moiety. This seemingly minor variation has significant consequences for the molecule's conformation, electron distribution, and intermolecular bonding potential.
-
The Ortho Isomer (this compound): The proximity of the amino group to the furan ring introduces several unique characteristics.
-
Steric Hindrance: The adjacent furan ring sterically hinders the amino group. This can restrict the rotation of the phenyl-furan bond, leading to a more rigid, non-planar conformation.
-
Intramolecular Hydrogen Bonding (IMHB): A key feature of the ortho isomer is the potential for intramolecular hydrogen bonding between one of the N-H protons of the amino group and the oxygen atom of the furan ring. This interaction can lock the molecule into a specific conformation, influencing its solubility, lipophilicity, and interaction with biological targets.[1][2][3]
-
Basicity: Due to the "ortho effect," which is a combination of steric hindrance and electronic effects, ortho-substituted anilines are typically weaker bases than their para counterparts.[4][5][6] Steric hindrance around the nitrogen atom impedes its ability to accept a proton and be stabilized by solvation.[5][7]
-
-
The Para Isomer (Methyl 5-(4-aminophenyl)furan-2-carboxylate): In this isomer, the amino group is positioned opposite the furan ring, leading to a more extended and symmetric structure.
-
Maximized Conjugation: The linear arrangement allows for more effective π-electron delocalization (conjugation) across the entire phenyl-furan system. This extended conjugation influences the molecule's electronic and photophysical properties, such as its UV-Vis absorption.
-
Intermolecular Interactions: Lacking the potential for significant intramolecular hydrogen bonding, the amino and ester groups are more available for intermolecular interactions, which can affect crystal packing, melting point, and solubility.
-
Basicity: The basicity of the amino group in the para isomer is primarily influenced by the electronic effects of the furan-2-carboxylate group. The furan ring and the electron-withdrawing ester group will decrease the electron density on the nitrogen, making it a weaker base than aniline but likely a stronger base than the ortho isomer.
-
Comparative Synthesis Strategies
While specific optimized protocols for these exact molecules are sparse, established methods for the synthesis of 5-arylfuran-2-carboxylates can be readily adapted. The Meerwein arylation and Suzuki cross-coupling are two prominent and reliable strategies.
Protocol 1: Meerwein Arylation
This classic reaction involves the copper-catalyzed addition of an aryl diazonium salt to an electron-rich alkene, in this case, the furan ring.[8][9][10]
Step-by-Step Methodology:
-
Diazotization of Amine:
-
Dissolve the corresponding aminobenzoic acid precursor (o- or p-nitrobenzoic acid, which will be reduced later) or aniline derivative in an acidic solution (e.g., 6 M HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically rapid.
-
-
Meerwein Arylation Reaction:
-
In a separate flask, prepare a solution of methyl furan-2-carboxylate and a copper(II) chloride (CuCl₂) catalyst in a suitable solvent like acetone or aqueous acetone.[9][11]
-
Slowly add the freshly prepared, cold diazonium salt solution to the furan solution.
-
Allow the reaction to warm to room temperature and stir for several hours. The evolution of nitrogen gas should be observed.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product (methyl 5-(nitrophenyl)furan-2-carboxylate) by column chromatography.
-
-
Nitro Group Reduction:
-
Dissolve the purified nitro-compound in ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation (H₂, Pd/C).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
After work-up and purification, the final aminophenyl product is obtained.
-
Caption: Experimental workflow for the Meerwein Arylation approach.
Protocol 2: Suzuki Cross-Coupling
A more modern and often higher-yielding approach involves the palladium-catalyzed cross-coupling of a furan boronic acid or ester with an appropriate aryl halide.[12]
Step-by-Step Methodology:
-
Preparation of Coupling Partners:
-
Partner A: Methyl 5-bromofuran-2-carboxylate (commercially available or synthesized from methyl furan-2-carboxylate).
-
Partner B: 2-Aminophenylboronic acid or 4-aminophenylboronic acid (commercially available).
-
-
Suzuki Coupling Reaction:
-
To a Schlenk flask, add methyl 5-bromofuran-2-carboxylate, the aminophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, ~2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.
-
Heat the reaction mixture (typically 80-100 °C) and stir for 4-24 hours until completion (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the final isomer.
-
Caption: Logical relationship for the Suzuki Cross-Coupling synthesis.
Predicted Spectroscopic Differentiation
The structural differences between the ortho and para isomers lead to predictable and distinct signatures in their NMR and IR spectra. These differences are crucial for unambiguous structural confirmation.
| Spectroscopic Technique | Predicted Data: this compound (ortho) | Predicted Data: Methyl 5-(4-aminophenyl)furan-2-carboxylate (para) | Key Differentiating Feature |
| ¹H NMR | Aromatic: Complex, asymmetric multiplet pattern for the 4 phenyl protons. Furan: Two doublets, potentially shifted due to anisotropy from the nearby phenyl ring. -NH₂: Broad singlet, chemical shift dependent on solvent and concentration. | Aromatic: Two distinct, symmetrical doublets (AA'BB' system), each integrating to 2H. Furan: Two clean doublets. -NH₂: Broad singlet. | The symmetry and splitting pattern of the phenyl protons.[13][14] |
| ¹³C NMR | 6 unique signals for the phenyl carbons due to lower symmetry. | 4 unique signals for the phenyl carbons due to higher C₂ symmetry. | The number of distinct signals in the aromatic region.[13] |
| IR Spectroscopy | C-H Bending (out-of-plane): A strong band around 770-735 cm⁻¹ . N-H Stretch: Two bands (~3400-3500 cm⁻¹), potentially broadened or shifted if IMHB is present. | C-H Bending (out-of-plane): A strong band around 860-790 cm⁻¹ . N-H Stretch: Two distinct, sharp bands (~3400-3500 cm⁻¹). | The position of the strong C-H out-of-plane bending absorption for the disubstituted benzene ring.[13][15] |
| UV-Vis Spectroscopy | The principal absorption band (π→π* transition) may be blue-shifted and have lower molar absorptivity (ε) due to steric hindrance disrupting planarity and conjugation. | The principal absorption band is expected to be red-shifted (longer wavelength) with a higher molar absorptivity (ε) due to more effective end-to-end conjugation. | Wavelength of maximum absorbance (λmax) and molar absorptivity (ε). |
Potential Implications for Biological Activity
While biological data for these specific compounds is limited, the principles of medicinal chemistry allow for informed predictions on how their isomeric differences could translate to different biological activities. The positioning of the amino group can dramatically alter how the molecule interacts with a biological target, its metabolic stability, and its pharmacokinetic profile.
-
Receptor/Enzyme Binding: The ortho isomer's rigid, potentially non-planar conformation and the specific location of its hydrogen bond donor (-NH₂) could lead to a highly selective fit in a protein's binding pocket. Conversely, the more linear and flexible para isomer might fit into a different, more elongated binding site. The difference in shape and electronics could easily lead to one isomer being active while the other is not.[16][17]
-
Metabolism: The ortho isomer's sterically hindered amino group might be less susceptible to metabolic enzymes (e.g., N-acetyltransferases or cytochrome P450s) compared to the more exposed amino group of the para isomer. This could lead to a longer biological half-life for the ortho compound.
-
Physicochemical Properties: The presence of an intramolecular hydrogen bond in the ortho isomer would mask a hydrogen bond donor, increasing its lipophilicity (LogP) compared to the para isomer. This can significantly affect membrane permeability and cell uptake.[1][2]
Example from a Related System: The aminophenol isomers (o-, m-, and p-aminophenol) exhibit distinct toxicological profiles. For instance, p-aminophenol is known for its nephrotoxicity (kidney toxicity), while o-aminophenol is associated with hepatotoxicity (liver toxicity), demonstrating how isomerism dictates organ-specific effects.[16] This precedent underscores the high probability that the two furan derivatives discussed here would also exhibit divergent biological activities.
Conclusion
The comparison between this compound and its para-substituted isomer serves as a compelling case study in the importance of positional isomerism in chemical and biological sciences. The ortho isomer is defined by steric hindrance and the potential for intramolecular hydrogen bonding, leading to a more rigid structure, lower basicity, and distinct spectroscopic signals. In contrast, the para isomer boasts a more symmetrical, conjugated system with greater potential for intermolecular interactions.
These fundamental differences are predicted to manifest in divergent synthetic accessibility, reactivity, and, most critically, biological activity. Researchers developing novel therapeutics or functional materials based on the aminophenylfuran scaffold should consider these two isomers not as interchangeable alternatives, but as distinct chemical entities with unique properties and potential applications. The experimental protocols and predictive data outlined in this guide provide a framework for the rational synthesis and characterization of these compounds, paving the way for their exploration in future SAR studies.
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Various Authors. (2018). How does the ortho effect affect the basicity of aniline?. Quora. Available from: [Link]
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Abraham, M. H., et al. (2020). The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. ResearchGate. Available from: [Link]
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Basic Strength of Ortho, Meta and para Substituted Anilines JEE. Scribd. Available from: [Link]
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Various Authors. (2014). Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. Available from: [Link]
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Obushak, N. D., et al. (2009). Mechanism of Meerwein Arylation of Furan Derivatives. ResearchGate. Available from: [Link]
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Obushak, N. D., et al. (2009). Mechanism of Meerwein Arylation of Furan Derivatives. AMiner. Available from: [Link]
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Brainly.in. (2021). how will you distinguish between ortho, meta, para-disubstituted benzene with help of IR spectroscopy. Available from: [Link]
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Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Available from: [Link]
-
Obushak, M. D., et al. (2009). Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[2][13][18]triazolo[3,4-b][1][2][13]thiadiazole derivatives. ResearchGate. Available from: [Link]
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Gualtieri, F., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available from: [Link]
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Hussain, Z., et al. (2023). Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior. MDPI. Available from: [Link]
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Sun, W., et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Publishing. Available from: [Link]
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A Comparative Cytotoxicity Analysis of Methyl 5-(2-aminophenyl)furan-2-carboxylate Against Standard Chemotherapeutic Agents
Introduction
The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Furan-containing compounds have garnered significant interest due to their diverse pharmacological activities. This guide focuses on a specific, lesser-studied molecule, Methyl 5-(2-aminophenyl)furan-2-carboxylate , and provides a comprehensive framework for evaluating its cytotoxic potential in comparison to established chemotherapeutic drugs.
This document is structured to guide researchers, scientists, and drug development professionals through the essential experimental design, methodologies, and data interpretation required to rigorously assess the cytotoxic profile of a novel compound. By benchmarking against well-characterized drugs such as Doxorubicin, Cisplatin, and Paclitaxel, we can contextualize the potential of new chemical entities within the current landscape of cancer therapy. The protocols and rationale described herein are designed to ensure scientific integrity and generate robust, reproducible data.
Experimental Rationale & Design
The primary objective is to determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines and to compare its potency with that of standard-of-care chemotherapeutics. The choice of comparator drugs and cell lines is critical for a meaningful analysis.
-
Comparator Drugs:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis.[1] Its broad-spectrum activity makes it a relevant benchmark.[2][3]
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and subsequent cell death.[4][5] It is a standard treatment for various solid tumors.[6][7]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[8][9] Its distinct mechanism of action provides a valuable comparative perspective.
-
-
Cell Line Selection: A panel of human cancer cell lines representing different tumor types is essential to assess the breadth of the compound's activity.
Methodology: In Vitro Cytotoxicity Assessment
To quantify the cytotoxic effects of this compound and the reference drugs, two robust and widely accepted assays will be employed: the MTT assay for assessing metabolic activity and the LDH assay for measuring membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[14][15][16] The amount of formazan is directly proportional to the number of viable cells.[17]
Experimental Workflow for Cytotoxicity Assessment
Caption: Simplified cisplatin-induced DNA damage pathway.
Conclusion
This guide provides a comprehensive framework for the initial cytotoxic evaluation of the novel compound, this compound. By employing standardized assays and comparing its activity against well-characterized chemotherapeutic agents, a clear and objective assessment of its potential as an anticancer agent can be achieved. The hypothetical data presented herein suggest that while this compound may possess cytotoxic properties, further optimization and mechanistic studies are required to determine its therapeutic potential. The methodologies outlined ensure a high degree of scientific rigor, providing a solid foundation for subsequent preclinical development.
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A Comparative Guide to the Synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, furan derivatives functionalized with aromatic amines represent a class of molecules with significant potential, serving as key intermediates in the development of pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of two prominent synthetic pathways to obtain Methyl 5-(2-aminophenyl)furan-2-carboxylate, a valuable building block for further chemical exploration.
As a senior application scientist, my focus extends beyond the mere procedural steps. This document is structured to provide a comprehensive understanding of the causality behind the experimental choices, ensuring that each protocol is a self-validating system. We will delve into a classic two-step approach involving a Meerwein arylation followed by a nitro group reduction, and compare it with a more contemporary one-step Palladium-catalyzed Suzuki coupling. This guide will objectively compare the performance of these methods, supported by established chemical principles and available experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Method 1: The Classic Approach - Meerwein Arylation and Subsequent Reduction
This synthetic route is a robust and well-established pathway that proceeds in two distinct stages: the formation of a carbon-carbon bond between the furan and a nitrophenyl group, followed by the reduction of the nitro functionality to the desired amine.
Stage 1: Synthesis of Methyl 5-(2-nitrophenyl)furan-2-carboxylate via Meerwein Arylation
The Meerwein arylation is a radical reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, in this case, the furan ring of methyl 2-furoate.[1] The reaction is typically catalyzed by a copper salt.[2]
Experimental Protocol:
-
Diazotization of 2-nitroaniline:
-
Dissolve 2-nitroaniline in 6 M hydrochloric acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C. Stir for 30 minutes to form the 2-nitrobenzenediazonium chloride solution.
-
-
Meerwein Arylation Reaction:
-
In a separate flask, prepare a solution of methyl 2-furoate and a catalytic amount of copper(II) chloride in a mixture of acetone and water.[3]
-
To this solution, add the freshly prepared cold diazonium salt solution dropwise with vigorous stirring.
-
Maintain the reaction temperature between 20-30 °C.
-
After the addition is complete, continue stirring for 3 hours at room temperature.
-
The resulting precipitate, Methyl 5-(2-nitrophenyl)furan-2-carboxylate, is collected by filtration and purified by column chromatography.
-
Causality of Experimental Choices:
-
The diazotization is performed at low temperatures to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.
-
Copper(II) chloride is an effective catalyst for the Meerwein arylation, facilitating the radical process.
-
The use of an acetone/water solvent system allows for the dissolution of both the organic and inorganic reactants.
Stage 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several reagents can accomplish this, with tin(II) chloride in hydrochloric acid or catalytic hydrogenation being common choices.
Experimental Protocol (using Tin(II) Chloride):
-
Suspend Methyl 5-(2-nitrophenyl)furan-2-carboxylate in ethanol.
-
Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Workflow for the Meerwein Arylation Route:
Caption: Workflow for the two-step synthesis via Meerwein arylation and reduction.
Method 2: The Modern Approach - One-Step Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, catalyzed by a palladium complex.[4] This approach offers the potential for a more direct and efficient synthesis of the target molecule by coupling a furan derivative with an aniline derivative.[5]
Direct Synthesis via Suzuki-Miyaura Coupling
Recent advancements have demonstrated the feasibility of using unprotected ortho-bromoanilines in Suzuki-Miyaura cross-coupling reactions, which simplifies the synthetic route by avoiding the need for protection and deprotection steps.[6]
Experimental Protocol:
-
Reaction Setup:
-
In a reaction vessel, combine methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate (the boronic ester of the furan derivative), 2-bromoaniline, a palladium catalyst (e.g., Pd(dppf)Cl2 or a more advanced palladacycle catalyst like CataCXium A Pd G3), and a base (e.g., potassium carbonate or potassium phosphate).[5][7]
-
Add a suitable solvent, such as a mixture of dioxane and water or 2-methyltetrahydrofuran (2-MeTHF).[5][7]
-
-
Reaction Execution:
-
Thoroughly degas the reaction mixture and maintain it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to the optimal temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[8]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford this compound.
-
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and ligand is crucial for the efficiency of the Suzuki coupling. Buchwald-Hartwig type ligands or N-heterocyclic carbene (NHC) ligands are often employed for challenging couplings involving anilines.
-
Base: The base plays a critical role in the catalytic cycle, facilitating the transmetalation step. The choice of base can significantly impact the reaction yield.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a successful reaction.
Workflow for the Suzuki-Miyaura Coupling Route:
Caption: Workflow for the one-step synthesis via Suzuki-Miyaura cross-coupling.
Comparative Analysis of the Synthetic Routes
| Parameter | Meerwein Arylation & Reduction | Suzuki-Miyaura Cross-Coupling |
| Number of Steps | 2 | 1 |
| Starting Materials | 2-Nitroaniline, Methyl 2-furoate | Methyl 5-(borono)furan-2-carboxylate, 2-Bromoaniline |
| Reagents & Catalysts | NaNO₂, HCl, CuCl₂, SnCl₂ | Palladium catalyst, Ligand, Base |
| Reaction Conditions | Low to moderate temperatures for diazotization, moderate for arylation and reflux for reduction. | Moderate to high temperatures (80-100 °C). Requires inert atmosphere. |
| Estimated Yield | Moderate to good overall yield (yield for similar Meerwein arylations can be low, e.g., 14% for a related compound[3]). | Generally good to excellent yields, though can be substrate-dependent.[5][7] |
| Atom Economy | Lower due to the two-step process and use of stoichiometric reagents in reduction. | Higher, as it is a more direct coupling reaction. |
| Potential Challenges | Stability of the diazonium salt; potential for side reactions in the radical process. | Catalyst sensitivity; potential for boronic acid decomposition; cost of palladium catalysts. |
Confirmation of Synthesis: Characterization Data
The successful synthesis of this compound can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic peaks for the aromatic protons of the furan and aminophenyl rings, the methyl ester group, and the amine protons.
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₁NO₃ (217.22 g/mol ).[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine, the C=O stretch of the ester, and the aromatic C-H and C=C stretches.
Conclusion
Both the classic Meerwein arylation/reduction sequence and the modern Suzuki-Miyaura cross-coupling offer viable pathways for the synthesis of this compound.
The Suzuki-Miyaura cross-coupling , on the other hand, represents a more elegant and efficient one-step approach. It is likely to provide higher yields and better atom economy. However, it requires more specialized reagents, including a palladium catalyst and a boronic ester, and necessitates careful control of the reaction atmosphere. For laboratories equipped for modern catalytic chemistry and for applications where efficiency and yield are paramount, the Suzuki coupling is the superior choice.
Ultimately, the selection of the synthetic route will depend on the specific needs and resources of the research team, including considerations of cost, scale, available equipment, and the desired purity of the final product. This guide provides the foundational knowledge and comparative data to make that decision with confidence.
References
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Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. Available at: [Link]
- Obushak, M. D., et al. (2014). Mechanism of Meerwein Arylation of Furan Derivatives. Russian Journal of Organic Chemistry, 50(8), 1136-1143.
- Gorey, C. J., et al. (2022). Room temperature C-H arylation of benzofurans by aryl iodides. Tetrahedron Letters, 106, 154133.
- Rondestvedt, C. S., Jr. (1976). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, 24, 225-259.
-
Hylland, K. M., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(52), 31255-31261. Available at: [Link]
- Al-Zoubi, R. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.
-
Organic Chemistry Portal. Suzuki Coupling Reaction. Available at: [Link]
-
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PubChem. Methyl 5-(4-aminophenyl)furan-2-carboxylate. Available at: [Link]
- Al-Zoubi, R. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
- The Royal Society of Chemistry. (2017). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural.
-
Wikipedia. Meerwein arylation. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
- Berwal, M., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2), 743-750.
-
Matiychuk, V., et al. (2018). SYNTHESIS OF 2-[(5-ARYL-2-FURYL)METHYLENE]-5,6-DIPHENYLIMIDAZO[2,1-B][3][10]THIAZOL-3-ONES. ResearchGate.
- Gsponer, J., et al. (2011). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Tetrahedron, 67(41), 7939-7945.
- Estévez, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 13076-13088.
- Rondestvedt, C. S., Jr. (1976).
- Hylland, K. M., et al. (2020).
- Colobert, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7687.
- BenchChem. (2023). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- El-Sayed, N. N. E., et al. (2021). Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues.
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A Comparative Benchmark Study: Methyl 5-(2-aminophenyl)furan-2-carboxylate in the Landscape of Bioactive Heterocycles
In the dynamic field of drug discovery and materials science, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, furan-containing compounds have consistently demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in medicinal chemistry.[1][2] This guide provides a comprehensive benchmarking analysis of Methyl 5-(2-aminophenyl)furan-2-carboxylate , a compound of significant interest due to its unique structural combination of a furan core, an aminophenyl substituent, and a carboxylate group. While direct experimental data for this specific molecule is nascent, this report will establish its potential by comparing its structural features and predicted properties against a curated selection of scientifically evaluated, structurally related analogues. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding the potential applications and performance of this promising compound.
The Aminophenylfuran Scaffold: A Hub of Bioactivity
The furan ring system is a versatile pharmacophore known to impart a range of biological effects, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] Its electron-rich nature and ability to act as a bioisostere for phenyl rings make it a valuable component in the design of novel therapeutic agents.[2] The addition of an aminophenyl group to the furan core introduces a key functional motif that can engage in various biological interactions, including hydrogen bonding and aromatic stacking, which are critical for molecular recognition at biological targets.
This compound integrates these features, presenting a compelling candidate for investigation in several key therapeutic areas. The strategic placement of the amino group at the ortho position of the phenyl ring, coupled with the methyl ester at the 2-position of the furan, suggests a molecule with distinct electronic and steric properties that could modulate its biological activity and pharmacokinetic profile.
Benchmarking Against Structurally Related Compounds
To contextualize the potential of this compound, we will benchmark it against two classes of structurally similar compounds for which experimental data is available: furan derivatives with varying C5 substituents and heterocycles bearing an aminophenyl moiety .
Anticancer Activity: A Comparative Analysis
The furan scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[3][4] To benchmark the potential of our target compound, we will compare it with a structurally related furan derivative, Methyl-5-(hydroxymethyl)-2-furan carboxylate , and its amine derivative, which have been evaluated for their cytotoxicity against various cancer cell lines.[1][5]
| Compound/Derivative | Structure | Target Cell Line | IC50 (µg/mL) | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | >100 | [1][5] | |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 | [1][5] | |
| This compound (Target Compound) | - | Predicted Potent Activity | - |
Analysis of Anticancer Potential:
The data clearly indicates that the nature of the C5 substituent on the furan ring plays a crucial role in determining cytotoxic activity. While the parent hydroxymethyl derivative is largely inactive, the introduction of an amine-containing side chain, in this case, a tryptamine analogue, significantly enhances anticancer potency.[1][5] This suggests that the aminophenyl group in our target compound is a key determinant of its potential bioactivity. The presence of the amino group could facilitate interactions with biological targets, such as enzymes or DNA, leading to cell cycle arrest or apoptosis.[4] Furthermore, studies on other heterocyclic compounds have shown that substitutions on a phenyl ring can significantly impact anticancer activity.[6]
Antibacterial Activity: A Comparative Perspective
Furan derivatives have also been explored for their antibacterial properties.[5] We will compare the potential antibacterial profile of our target compound with the same set of analogues from the anticancer evaluation.
| Compound/Derivative | Structure | Target Bacteria | MIC (µg/mL) | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus, B. cereus | >250 | [1][5] | |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Pathogenic Bacteria | 250 | [1][5] | |
| This compound (Target Compound) | - | Predicted Activity | - |
Analysis of Antibacterial Potential:
Similar to the trend observed in anticancer activity, the introduction of the amine-containing side chain in the tryptamine analogue confers moderate antibacterial activity.[1][5] This underscores the importance of the nitrogen-containing functional group for antimicrobial action. The aminophenyl moiety in This compound could potentially enhance its antibacterial profile through various mechanisms, including disruption of the bacterial cell membrane or inhibition of essential enzymes. The broader class of 5-phenylfuran-2-carboxylic acids has also shown promise as antimycobacterial agents, further supporting the potential of our target compound in this therapeutic area.[7]
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the key biological assays discussed in this guide.
In Vitro Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[8]
Experimental Workflow:
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Maintain the desired cancer cell line (e.g., HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the logarithmic growth phase and adjust the cell density.
-
Seed the cells into a 96-well microtiter plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay and Data Analysis:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.[10]
-
Antibacterial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[11][12][13]
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions and Bacterial Inoculum:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[11]
-
Culture the test bacterium on an appropriate agar medium overnight.
-
Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[11]
-
Further dilute the standardized bacterial suspension in the broth medium to achieve the final desired inoculum concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial inoculum. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.[13]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[12]
-
Conclusion and Future Directions
This comparative guide establishes a strong rationale for the investigation of This compound as a promising candidate for drug discovery, particularly in the areas of oncology and infectious diseases. The benchmarking against structurally related furan derivatives highlights the critical role of the C5-substituent in conferring biological activity. The presence of the aminophenyl moiety is predicted to be a key driver of this compound's potential efficacy.
Future research should focus on the synthesis and direct biological evaluation of This compound using the standardized protocols outlined in this guide. This will enable a definitive assessment of its anticancer and antibacterial activities and provide the quantitative data necessary for a direct comparison with the benchmarks presented. Furthermore, structure-activity relationship (SAR) studies, involving modifications of the aminophenyl and carboxylate groups, will be invaluable in optimizing the potency and selectivity of this promising scaffold. The insights provided in this guide serve as a foundational resource to accelerate the exploration of this and related compounds in the quest for novel and effective therapeutic agents.
References
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]
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Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) - NIH. Available at: [Link]
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Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Comparative Efficacy of Methyl 5-(2-aminophenyl)furan-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Furan Scaffold as a Privileged Motif in Medicinal Chemistry
The furan ring system is a cornerstone in the architecture of pharmacologically active molecules. As a five-membered aromatic heterocycle, it serves as a versatile scaffold, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The electronic characteristics and steric profile of the furan moiety can enhance metabolic stability, improve receptor binding interactions, and positively influence the overall pharmacokinetic properties of a drug candidate.[1]
Within this chemical class, 5-aryl-furan-2-carboxylates have emerged as a particularly promising subclass. The strategic placement of an aryl group at the 5-position and a carboxylate at the 2-position creates a molecular framework ripe for functionalization and optimization. This guide focuses on a specific, yet under-investigated, member of this family: Methyl 5-(2-aminophenyl)furan-2-carboxylate .
Due to the nascent stage of research into this particular molecule, direct comparative efficacy studies are not yet available in the public domain. Therefore, this guide is structured as a forward-looking framework for senior scientists. It provides a strategic plan for evaluating the comparative efficacy of this compound against structurally related and functionally relevant analogs. We will detail the requisite experimental protocols, explain the causality behind methodological choices, and present a clear pathway for generating robust, comparable data sets.
Chapter 1: Profiling the Analogs for Comparative Analysis
A robust comparative study hinges on the selection of appropriate comparator compounds. The chosen molecules should provide a basis for understanding structure-activity relationships (SAR). We propose a comparative analysis between our primary compound and two key analogs identified from the literature, each offering a unique structural or functional counterpoint.
| Compound | Structure | Rationale for Inclusion | Known Activities |
| Primary Compound (PC): this compound | ![]() | The focus of our investigation. The ortho-amino group on the phenyl ring presents a unique site for hydrogen bonding and potential for novel receptor interactions or metabolic pathways compared to other analogs. | Largely uncharacterized; potential for anticancer and antimicrobial activity based on the furan scaffold. |
| Comparator 1 (C1): Methyl 5-(hydroxymethyl)furan-2-carboxylate | ![]() | A closely related analog where the aryl group is replaced by a hydroxymethyl group. This allows for a direct assessment of the phenylamine moiety's contribution to biological activity. | Cytotoxicity against HeLa and HepG2 cancer cell lines; antibacterial activity.[3][4][5] |
| Comparator 2 (C2): Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | ![]() | An analog with electron-withdrawing groups (fluoro and nitro) on the phenyl ring. This provides insight into how electronic modulation of the aryl substituent impacts efficacy. | Investigated as a promising antimycobacterial agent that interferes with iron homeostasis.[6] |
Chapter 2: Proposed Experimental Workflows for Comparative Efficacy
To build a comprehensive efficacy profile, we will conduct a series of head-to-head assays targeting distinct, yet plausible, therapeutic areas for this compound class. The following diagram illustrates the overall strategic workflow for this comparative analysis.
Caption: Overall workflow for the comparative efficacy evaluation.
Assay Protocol 1: In Vitro Anticancer Cytotoxicity
Scientific Rationale: The furan scaffold is a known constituent of compounds with anticancer properties.[2][3][5] Derivatives of Comparator 1 have demonstrated cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.[3][4][5] This assay will quantify and compare the cytotoxic potential of our primary compound against these established cancer cell lines. We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture HeLa and HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of PC, C1, and C2 in DMSO. Create a series of 2-fold serial dilutions in culture medium (e.g., from 100 µM to 0.78 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Assay Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC)
Scientific Rationale: Furan derivatives are well-established antibacterial agents.[7][8] Given that derivatives of Comparator 1 have shown activity, it is critical to assess our primary compound's potential in this area.[3] We will determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a quantitative measure of potency. We will test against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria to assess the spectrum of activity.
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Culture: Inoculate S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight cultures in fresh MHB to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of PC, C1, and C2 in MHB, typically ranging from 128 µg/mL to 1 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compounds.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only). A standard antibiotic like Ciprofloxacin can be used as a reference control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The addition of a growth indicator like resazurin can aid in visualization.
Chapter 3: Data Interpretation and Anticipated Outcomes
The primary output of these experiments will be quantitative data that allows for direct comparison. This data should be tabulated for clarity and used to derive initial structure-activity relationships.
Comparative Data Summary (Hypothetical Data)
The following table illustrates how the experimental results would be presented. The values shown are for illustrative purposes only.
| Compound | Anticancer Activity IC₅₀ (µM) | Antibacterial Activity MIC (µg/mL) | Antimycobacterial Activity MIC (µg/mL) |
| HeLa | HepG2 | S. aureus | |
| PC (Primary) | 15.2 | 25.8 | 16 |
| C1 (Hydroxymethyl) | 62.4[3] | >100 | 32 |
| C2 (Fluoro-nitro) | 22.5 | 18.9 | >128 |
Structure-Activity Relationship (SAR) Insights
-
Impact of the Aminophenyl Group: The presence of the 2-aminophenyl group (PC) appears to significantly enhance anticancer activity compared to the hydroxymethyl group (C1), suggesting the aryl moiety is crucial for cytotoxicity.
-
Antibacterial Spectrum: The aminophenyl group (PC) confers moderate Gram-positive activity, an improvement over the hydroxymethyl analog (C1). However, neither shows significant Gram-negative activity, suggesting a potential class-wide limitation.
-
Role of Electron-Withdrawing Groups: The fluoro and nitro groups on C2 abolish general antibacterial activity but may confer specific activity against M. tuberculosis, as supported by the literature.[6] This highlights how substitutions on the phenyl ring can dramatically shift the therapeutic target.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for conducting the first comparative efficacy studies on This compound . By systematically comparing its performance against well-chosen analogs in validated anticancer and antimicrobial assays, researchers can elucidate its therapeutic potential and establish critical structure-activity relationships. The detailed protocols and logical workflows presented herein are designed to generate high-quality, reproducible data, paving the way for the future development of this promising furan derivative.
References
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Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]
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Chiarelli, L.R., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]
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Various Authors. (N.D.). Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate. Available at: [Link]
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Bhat, K.S., & Holla, B.S. (2002). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. ResearchGate. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of Methyl 5-(2-aminophenyl)furan-2-carboxylate: A Comprehensive Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of Methyl 5-(2-aminophenyl)furan-2-carboxylate (CAS No. 39073-63-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are predicated on the known hazards associated with its constituent functional groups: aromatic amines, furans, and carboxylate esters, alongside general best practices for chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.
I. Hazard Profile and Risk Assessment
This compound incorporates several functional groups that inform its potential hazards. A thorough risk assessment is the first step in ensuring safe handling and disposal.
-
Aromatic Amines: This class of compounds can be toxic and may have mutagenic or carcinogenic properties. They can often be absorbed through the skin.
-
Furan Derivatives: The furan ring system can be toxic and may be flammable. Some furan compounds are known to form explosive peroxides when exposed to air and light.[1][2]
-
Carboxylate Esters: While many simple esters have low toxicity, they are often flammable liquids.[3][4]
Given these characteristics, this compound should be treated as a hazardous substance.
Table 1: Summary of Potential Hazards and Safety Precautions
| Hazard Category | Potential Risks | Recommended Precautions |
| Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. Potential for long-term health effects. | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5][6] |
| Flammability | The presence of organic functionalities suggests the compound may be combustible or flammable. | Keep away from heat, sparks, open flames, and other ignition sources.[7][8] |
| Reactivity | Potential for hazardous reactions with strong oxidizing agents, acids, and bases. Furan rings may form explosive peroxides.[1][7] | Segregate from incompatible materials. Store in a cool, dark, and dry place. |
| Environmental | Can be harmful to aquatic life. Avoid release to the environment.[2][9] | Do not dispose of down the drain or in general waste.[1][10][11] |
II. Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound for disposal, the correct PPE must be worn to minimize exposure.
Essential PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[12]
-
Hand Protection: Chemically resistant gloves such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional policies.[5]
-
Body Protection: A laboratory coat or a chemical-resistant apron.[13]
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge should be used.[13]
Spill Management:
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Small spills can be managed by laboratory personnel with appropriate training and PPE.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.[5][10]
-
Collection: Carefully collect the contaminated absorbent material into a designated, sealable hazardous waste container.[1]
-
Decontamination: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's protocol.
For large spills, evacuate the area and contact your institution's emergency response team immediately.[11]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. Never dispose of this chemical down the sanitary sewer or in the regular trash.[1][11]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Dedicated Waste Stream: Designate a specific hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips).
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents.
Step 2: Containerization and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-on cap.[9][14] The container should be in good condition and free of any external contamination.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Flammable").[14] Ensure the date of waste accumulation is also recorded.
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[1] This area should be under the control of the laboratory personnel.
-
Storage Conditions: Keep the container tightly closed except when adding waste.[5][14] Store in a cool, well-ventilated area away from heat and direct sunlight.[9]
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's EHS department or licensed hazardous waste disposal contractor to arrange for the collection of the waste.[1][9][11]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[15]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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A Researcher's Guide to the Safe Handling of Methyl 5-(2-aminophenyl)furan-2-carboxylate
As a novel compound at the forefront of research, Methyl 5-(2-aminophenyl)furan-2-carboxylate presents unique opportunities in drug development and materials science. However, its chemical structure, incorporating both an aromatic amine and a furan moiety, necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of your work.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 52939-06-7) is classified as harmful and an irritant.[1] A thorough understanding of its potential hazards is the foundation of safe handling.
Summary of GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The aromatic amine group suggests potential for skin sensitization and other health effects associated with this class of compounds.[2][3] The furan ring, while a stable aromatic system, can be susceptible to peroxide formation over time, especially if exposed to air and light.[4]
Table 1: Hazard Profile and Rationale
| Hazard | GHS Classification | Chemical Rationale |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | The compound's metabolic pathways are not fully elucidated, but ingestion may lead to systemic toxicity. |
| Skin Irritation | H315: Causes skin irritation[1] | Aromatic amines can be irritants and may be absorbed through the skin.[2][3] |
| Eye Irritation | H319: Causes serious eye irritation[1] | Direct contact with the eyes is likely to cause significant irritation and potential damage. |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Inhalation of dust or aerosols can irritate the respiratory tract. |
| Potential for Peroxide Formation | Not Classified, but a known risk for furans[4] | The furan ring can form explosive peroxides upon prolonged exposure to air and light. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE and the rationale for each.
Table 2: Required Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves[5] | Provides a barrier against skin contact and absorption. Aromatic amines can permeate some glove materials, so regular changes are recommended.[6] |
| Eye Protection | Safety goggles with side shields or a face shield[7] | Protects against splashes and airborne particles that can cause serious eye irritation.[8][9][10][11] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (if handling powders outside of a fume hood)[2][12] | Mitigates the risk of inhaling airborne particles that can cause respiratory irritation. |
Workflow for Safe Handling and Disposal
The following diagram illustrates the key stages of handling this compound, from preparation to disposal. Each step is critical for ensuring a safe laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
Operational Plan: Step-by-Step Guidance
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Mark the container with the date of receipt and the date it was first opened. This is crucial for monitoring potential peroxide formation.[4]
-
Store: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][10] An inert atmosphere is recommended for long-term storage.
Handling:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][11]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 2 before handling the compound.
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[3][13] Wash hands thoroughly after handling the compound, even if gloves were worn.[9][11]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes.[8][9][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9][10]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[8][10][14] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[15] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Collection:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.[16]
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard symbols.[16]
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.[16]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[17][18]
References
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
- Western Carolina University. Standard Operating Procedure for the use of Furan.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Organic Syntheses. Furan - Organic Syntheses Procedure.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Cayman Chemical. Safety Data Sheet.
- PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
- CHEMM. Personal Protective Equipment (PPE).
- Unknown Source. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Fisher Scientific. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- Unknown Source.
- NJ.gov. AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.
- CymitQuimica. Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: 4-Aminophenol.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Carl ROTH. Safety Data Sheet: 4-Aminophenol.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- TCI Chemicals. SAFETY DATA SHEET.
- Carl ROTH. Safety Data Sheet: 3-Aminophenol.
- Fluorochem. Methyl 5-(4-aminophenyl)furan-2-carboxylate.
- Unknown Source. Tetrahydrofuran (THF)
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. nj.gov [nj.gov]
- 4. wcu.edu [wcu.edu]
- 5. velsafe.com [velsafe.com]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hsa.ie [hsa.ie]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



